ASP6432
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBXXHNGOTYDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31KN4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of ASP6432 in Urothelial Function: A Focus on Lysophosphatidic Acid Receptor 1 (LPA1) Antagonism
Executive Summary
This document provides a detailed overview of the mechanism of action of ASP6432, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It is critical to note that as of the date of this report, no public data exists detailing the mechanism of action of this compound specifically within the context of urothelial carcinoma. The information presented herein is derived from preclinical studies investigating the role of this compound in non-malignant conditions of the lower urinary tract, including benign prostatic hyperplasia (BPH) and bladder dysfunction.
The primary mechanism of action of this compound is the competitive inhibition of the LPA1 receptor, which is a G protein-coupled receptor. By blocking the binding of its ligand, lysophosphatidic acid (LPA), this compound effectively mitigates the downstream signaling cascades that contribute to smooth muscle contraction and cell proliferation in the lower urinary tract. This guide will detail the known signaling pathways, present quantitative data from relevant studies, and outline the experimental protocols used to elucidate this mechanism. This information may serve as a foundation for future investigations into the potential therapeutic applications of LPA1 receptor antagonism in urothelial pathologies, including carcinoma.
Core Mechanism of Action: LPA1 Receptor Antagonism
This compound is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1)[1]. Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including LPA1[1][2]. In the lower urinary tract, the LPA-LPA1 signaling axis has been implicated in the regulation of smooth muscle tone and cell growth[1][2].
This compound functions by competitively binding to the LPA1 receptor, thereby preventing the binding of endogenous LPA. This blockade inhibits the downstream signaling pathways initiated by LPA1 activation, leading to a reduction in physiological responses such as smooth muscle contraction and cellular proliferation.
Signaling Pathway
The binding of LPA to the LPA1 receptor typically activates G proteins, particularly Gαq/11 and Gαi/o. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels contribute to the contraction of smooth muscle cells in the urethra and prostate. Additionally, LPA1 signaling can activate the Ras-MAPK and PI3K-Akt pathways, which are involved in cell proliferation and survival. By antagonizing the LPA1 receptor, this compound inhibits these signaling cascades.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics of ASP6432: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of ASP6432, a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid (LPA1) receptor. The data herein summarizes key in vitro and in vivo findings, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of lower urinary tract symptoms (LUTS), benign prostatic hyperplasia (BPH), and related bladder dysfunctions.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to its G protein-coupled receptors, including LPA1, initiates a signaling cascade that leads to various cellular responses. In the context of the lower urinary tract, LPA is implicated in smooth muscle contraction in the urethra and prostate, as well as in the proliferation of prostate stromal cells. By antagonizing the LPA1 receptor, this compound effectively blocks these downstream effects, leading to urethral relaxation and inhibition of prostate cell growth.[1][2][3]
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling of ASP6432: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. By targeting the LPA1 receptor, this compound represents a promising therapeutic agent. Understanding its mechanism of action requires a detailed investigation of its impact on downstream signaling pathways. This technical guide provides an in-depth overview of the known and putative downstream signaling cascades affected by this compound, methodologies for their investigation, and a framework for interpreting the resulting data. While specific quantitative data on the dose-dependent effects of this compound on downstream molecular targets are not extensively available in the public domain, this guide synthesizes the established signaling of the LPA1 receptor to infer the likely consequences of its antagonism by this compound.
Introduction to this compound and the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA1 receptor is coupled to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, initiating a diverse array of intracellular signaling cascades.[1][2] These pathways regulate fundamental cellular processes such as proliferation, migration, and contraction.[3][4]
This compound has been identified as a potent and selective antagonist of the LPA1 receptor, with IC50 values of 11 nM for human LPA1 and 30 nM for rat LPA1. Its antagonistic activity has been demonstrated through the inhibition of LPA-induced physiological responses, including urethral and prostate contractions, as well as the proliferation of human prostate stromal cells. This guide will delve into the specific downstream signaling pathways modulated by the LPA1 receptor and, by extension, inhibited by this compound.
Downstream Signaling Pathways of the LPA1 Receptor
The binding of LPA to its LPA1 receptor triggers the activation of distinct G protein subtypes, leading to the modulation of several key downstream effector molecules. The primary signaling axes are detailed below.
Gα12/13 - RhoA Signaling Pathway
Activation of the Gα12/13 pathway by the LPA1 receptor leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated, GTP-bound RhoA then stimulates Rho-associated kinase (ROCK), a key regulator of cytoskeletal dynamics, cell contraction, and migration.
Caption: LPA1-mediated activation of the Gα12/13-RhoA signaling pathway.
Gαq/11 - PLC - Calcium Mobilization Pathway
The coupling of the LPA1 receptor to Gαq/11 activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers a variety of cellular responses, including smooth muscle contraction and enzyme activation.
Caption: LPA1-mediated activation of the Gαq/11-PLC-Ca2+ signaling pathway.
Gαi/o - Ras - ERK/MAPK Signaling Pathway
Upon activation by the LPA1 receptor, the Gαi/o pathway can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of Extracellular signal-Regulated Kinase (ERK) leads to the phosphorylation of various transcription factors, thereby altering gene expression.
Caption: LPA1-mediated activation of the Gαi/o-ERK/MAPK signaling pathway.
Quantitative Analysis of this compound-Mediated Inhibition
Table 1: Hypothetical Dose-Dependent Inhibition of LPA-Induced RhoA Activation by this compound
| This compound Concentration (nM) | LPA-Induced RhoA Activation (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 5 |
Table 2: Hypothetical Dose-Dependent Inhibition of LPA-Induced ERK Phosphorylation by this compound
| This compound Concentration (nM) | LPA-Induced p-ERK Levels (% of Control) |
| 0 | 100 |
| 1 | 90 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 8 |
Table 3: Hypothetical Dose-Dependent Inhibition of LPA-Induced Calcium Mobilization by this compound
| This compound Concentration (nM) | LPA-Induced Intracellular Ca2+ (% of Control) |
| 0 | 100 |
| 1 | 80 |
| 10 | 45 |
| 100 | 10 |
| 1000 | 2 |
Experimental Protocols for Investigating Downstream Signaling
The following are detailed, generalized protocols for key experiments to assess the impact of this compound on LPA1 receptor downstream signaling.
RhoA Activation Assay (G-LISA or Pull-Down Assay)
This assay measures the amount of active, GTP-bound RhoA.
Caption: Workflow for a RhoA Activation Assay.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human prostate stromal cells) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-incubate cells with varying concentrations of this compound for 1 hour. Stimulate with a predetermined optimal concentration of LPA for a short duration (e.g., 2-5 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a RhoA activation assay lysis buffer.
-
G-LISA (ELISA-based): Add lysates to a 96-well plate coated with the Rho-GTP-binding domain of a Rho effector (e.g., Rhotekin). Incubate to allow active RhoA to bind.
-
Pull-Down Assay: Incubate lysates with agarose beads coupled to a RhoA effector binding domain.
-
Washing: Wash the plate/beads to remove non-specifically bound proteins.
-
Detection (G-LISA): Add a primary antibody specific for RhoA, followed by a secondary HRP-conjugated antibody and a colorimetric substrate. Measure absorbance.
-
Detection (Pull-Down): Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.
-
Data Analysis: Quantify the amount of active RhoA relative to the total RhoA in the cell lysates.
Western Blot for ERK Phosphorylation
This method detects the activated, phosphorylated form of ERK (p-ERK).
Caption: Workflow for Western Blotting of p-ERK.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the RhoA activation assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent indicator.
Caption: Workflow for a Calcium Mobilization Assay.
Protocol:
-
Cell Seeding: Seed cells into a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Stimulation: Inject LPA into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (e.g., peak fluorescence or area under the curve) to determine the extent of calcium mobilization.
Conclusion
This compound, as a selective LPA1 receptor antagonist, is poised to inhibit the downstream signaling pathways mediated by Gα12/13, Gαq/11, and Gαi/o. This will consequently lead to the attenuation of RhoA activation, intracellular calcium mobilization, and ERK phosphorylation. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the inhibitory effects of this compound on these key signaling nodes. While specific quantitative data for this compound's direct impact on these molecular pathways is currently limited in publicly accessible literature, the methodologies described herein will be instrumental for researchers in elucidating the precise molecular mechanism of action of this promising therapeutic candidate. Such studies are crucial for the continued development and clinical application of this compound.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the engagement of lysophosphatidic acid receptor 1 with different G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
ASP6432: A Comprehensive Technical Guide on a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] Lysophosphatidic acid (LPA) signaling has been shown to play a role in cell proliferation, migration, and survival, making the LPA1 receptor an attractive therapeutic target for a range of diseases. This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of this compound, along with relevant experimental protocols and signaling pathway diagrams.
Chemical Structure and Properties
This compound is chemically identified as potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide.[2]
Chemical Structure:
2D Chemical Structure of this compound
Physicochemical and Pharmacokinetic Properties:
| Property | Value | Species |
| IC50 (LPA1) | 11 nM | Human[1] |
| 30 nM | Rat[1] | |
| Oral Bioavailability | 34.7% - 76.7% | Rat, Dog |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor that, upon binding its ligand lysophosphatidic acid (LPA), activates several intracellular signaling cascades. The receptor couples to three main types of Gα proteins: Gαi/o, Gαq/11, and Gα12/13.
Activation of these G proteins initiates downstream signaling through various effector molecules, including:
-
Phospholipase C (PLC): Activated by Gαq/11, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Mitogen-activated protein kinase (MAPK): This pathway can be activated downstream of both Gαi/o and Gαq/11, promoting cell proliferation and survival.
-
Akt (Protein Kinase B): A key signaling node for cell survival and proliferation, often activated downstream of Gαi/o-mediated PI3K activation.
-
Rho: Activated by Gα12/13, this small GTPase plays a crucial role in regulating the actin cytoskeleton, cell shape, and migration.
By blocking the LPA1 receptor, this compound inhibits these downstream signaling events, thereby modulating cellular responses such as proliferation and migration.
This compound blocks LPA-induced signaling.
Key Experimental Protocols
LPA-Induced Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of cells stimulated by LPA.[2]
Methodology:
-
Cell Culture: Human prostate stromal cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Serum Starvation: The culture medium is replaced with serum-free medium for 24 hours to synchronize the cell cycle.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: LPA is added to the wells to a final concentration known to induce proliferation, and the plates are incubated for 48-72 hours.
-
Proliferation Measurement: Cell proliferation is quantified using a standard method such as the MTT assay or by measuring bromodeoxyuridine (BrdU) incorporation.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of inhibition of proliferation by this compound is calculated relative to the LPA-treated control.
Workflow for cell proliferation assay.
Measurement of Urethral Perfusion Pressure in Anesthetized Rats
This in vivo assay assesses the effect of this compound on urethral tone.
Methodology:
-
Animal Preparation: Male rats are anesthetized, and catheters are placed in the carotid artery (for blood pressure monitoring), jugular vein (for drug administration), and bladder. A perfusion catheter is inserted into the urethra.
-
Urethral Perfusion: The urethra is continuously perfused with saline at a constant rate.
-
Pressure Measurement: Urethral perfusion pressure (UPP) is continuously monitored using a pressure transducer.
-
Drug Administration: A baseline UPP is established, after which this compound is administered intravenously at various doses.
-
Data Recording and Analysis: The change in UPP from baseline is recorded and analyzed to determine the dose-dependent effect of this compound on urethral relaxation.
Cystometry in Conscious Rats
This experiment evaluates the effect of this compound on bladder function.
Methodology:
-
Catheter Implantation: A catheter is surgically implanted into the bladder of a rat and exteriorized at the nape of the neck. The animal is allowed to recover for several days.
-
Cystometry: The conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Bladder Filling: The bladder is slowly filled with saline at a constant rate.
-
Micturition Recording: Intravesical pressure is continuously recorded. Micturition volumes and frequency are also measured.
-
Drug Administration: After establishing a stable micturition pattern, this compound is administered, and the effects on bladder capacity, micturition pressure, and frequency are recorded and analyzed.
Conclusion
This compound is a potent and selective LPA1 receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to inhibit LPA-induced cell proliferation and reduce urethral pressure suggests its potential therapeutic utility in various conditions, including those related to smooth muscle dysfunction and hyperproliferative disorders. The experimental protocols provided herein offer a framework for the further investigation of this compound and other LPA1 receptor modulators.
References
The Modulatory Role of ASP6432 on Lysophosphatidic Acid Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through the activation of its cognate G protein-coupled receptors (GPCRs), primarily the LPA1 receptor. The LPA/LPA1 signaling axis is implicated in various physiological and pathophysiological processes, including cell proliferation, migration, and smooth muscle contraction. Consequently, antagonism of the LPA1 receptor presents a promising therapeutic strategy for conditions characterized by aberrant LPA signaling, such as lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). ASP6432 has emerged as a potent and selective antagonist of the LPA1 receptor. This technical guide provides an in-depth analysis of this compound's effect on LPA signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Introduction to Lysophosphatidic Acid Signaling
Lysophosphatidic acid (LPA) is a signaling molecule that modulates diverse biological functions by activating a family of at least six GPCRs (LPA1-6). The LPA1 receptor, in particular, is coupled to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of downstream signaling cascades. These pathways regulate critical cellular processes such as cell proliferation, survival, cytoskeletal rearrangement, and smooth muscle contraction. In the context of the lower urinary tract, LPA has been shown to induce urethral and prostatic smooth muscle contraction and stimulate the proliferation of prostate stromal cells, contributing to the pathophysiology of LUTS/BPH.[1][2]
This compound: A Potent and Selective LPA1 Receptor Antagonist
This compound is a novel, potent, and selective antagonist of the LPA1 receptor.[1][3] Its inhibitory activity has been characterized in both human and rat receptor subtypes, demonstrating its potential for therapeutic intervention in LPA1-mediated disorders.
Quantitative Data on this compound Activity
The inhibitory potency and in vivo efficacy of this compound have been quantified in several key studies. The following tables summarize the critical data regarding its antagonist activity and its physiological effects.
| Parameter | Species | Value | Reference |
| IC50 (LPA1) | Human | 11 nM | [3] |
| IC50 (LPA1) | Rat | 30 nM | |
| Table 1: In Vitro Inhibitory Potency of this compound |
| Experimental Model | Parameter Measured | Effect of this compound | Reference |
| Anesthetized Rats | Urethral Perfusion Pressure (UPP) | 43% maximal decrease from baseline | |
| Human Prostate Stromal Cells | LPA-induced Cell Proliferation | Significant, concentration-dependent suppression | |
| Table 2: In Vivo and Ex Vivo Efficacy of this compound |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is essential to understand the LPA1 signaling pathway and the experimental workflows used to study its antagonism.
Lysophosphatidic Acid (LPA) Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the LPA1 receptor and the point of intervention for this compound.
Experimental Workflow for In Vitro Antagonist Activity
The following diagram outlines the typical workflow for assessing the in vitro antagonist activity of this compound on the LPA1 receptor.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro LPA1 Receptor Antagonism Assay (Calcium Flux)
Objective: To determine the in vitro antagonist potency of this compound at the human and rat LPA1 receptors.
Materials:
-
Cells stably expressing human or rat LPA1 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid
-
Lysophosphatidic acid (LPA)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture the LPA1-expressing cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.04% Pluronic F-127 and 2.5 mM probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Wash the cells twice with assay buffer containing 2.5 mM probenecid.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Urethral Perfusion Pressure (UPP) Measurement in Anesthetized Rats
Objective: To evaluate the in vivo effect of this compound on urethral tone in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Urethane anesthesia
-
Surgical instruments
-
Double-lumen catheter
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Saline solution
-
This compound solution for intravenous administration
Procedure:
-
Animal Preparation:
-
Anesthetize the rats with an intraperitoneal injection of urethane (e.g., 1.2 g/kg).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
-
Catheterization:
-
Insert a double-lumen catheter into the bladder through the dome and secure it with a ligature. One lumen is used for bladder pressure measurement (if needed), and the other is advanced into the prostatic urethra.
-
Connect the urethral lumen of the catheter to an infusion pump and a pressure transducer.
-
-
UPP Measurement:
-
Continuously perfuse the urethra with saline at a constant rate (e.g., 0.05 mL/min).
-
Record the urethral perfusion pressure using the pressure transducer and data acquisition system.
-
Allow the UPP to stabilize to obtain a baseline measurement.
-
-
Drug Administration:
-
Administer this compound intravenously at various doses.
-
Continuously record the UPP to observe the drug-induced changes.
-
-
Data Analysis:
-
Measure the maximum decrease in UPP from the baseline after each dose of this compound.
-
Express the change in UPP as a percentage of the baseline pressure.
-
Analyze the dose-response relationship.
-
Human Prostate Stromal Cell Proliferation Assay
Objective: To assess the effect of this compound on LPA-induced proliferation of human prostate stromal cells.
Materials:
-
Primary human prostate stromal cells
-
Stromal cell growth medium (e.g., DMEM supplemented with FBS and growth factors)
-
96-well cell culture plates
-
Lysophosphatidic acid (LPA)
-
This compound
-
Bromodeoxyuridine (BrdU) labeling and detection kit
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Seeding:
-
Culture human prostate stromal cells in their specific growth medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to attach and become quiescent by serum starvation for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a short pre-incubation period (e.g., 30 minutes).
-
Stimulate the cells with a predetermined concentration of LPA (e.g., 1 µM).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for a specified period (e.g., 24 hours) to allow for incorporation into newly synthesized DNA.
-
-
Cell Lysis and BrdU Detection:
-
Remove the labeling medium and lyse the cells according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
After an incubation period, add the substrate solution and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.
-
Conclusion
This compound is a potent and selective LPA1 receptor antagonist with demonstrated efficacy in preclinical models relevant to lower urinary tract symptoms. Its ability to inhibit LPA-induced smooth muscle contraction and prostate stromal cell proliferation underscores the therapeutic potential of targeting the LPA/LPA1 signaling pathway. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this area. Further investigation into the clinical utility of this compound is warranted to translate these promising preclinical findings into novel therapies for patients.
References
The Rise and Discontinuation of ASP6432: A Preclinical Saga in the Quest to Treat Lower Urinary Tract Symptoms
An In-depth Technical Guide on the Discovery and Preclinical Development of ASP6432, a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, preclinical development, and eventual discontinuation of this compound, a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Developed by Astellas Pharma Inc., this compound was investigated as a potential novel therapeutic for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This document collates available preclinical data, elucidates its mechanism of action, and presents its pharmacological profile.
Discovery and Development History
This compound, with the chemical name potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide, emerged from research programs focused on identifying novel treatments for LUTS/BPH.[1][2] Existing therapies, such as α1-adrenoceptor antagonists, offer moderate relief, indicating a need for new mechanisms of action to improve patient outcomes.[3] The discovery of lysophosphatidic acid's (LPA) role in modulating prostate and urethral contraction via the LPA1 receptor highlighted this pathway as a promising therapeutic target.[2]
Preclinical research on this compound was published between 2018 and 2019, demonstrating its potential in animal models.[1] These studies, conducted by researchers at Astellas Pharma, established the compound's potent and selective antagonism of the LPA1 receptor and its functional effects on lower urinary tract tissues.
Despite the promising preclinical data, the development of this compound was ultimately discontinued . While the precise reasons for this decision have not been publicly disclosed, it is not uncommon for drug candidates to be halted during development due to a variety of factors, including but not limited to, unfavorable pharmacokinetic properties, long-term toxicity findings, or strategic portfolio decisions.
Mechanism of Action: Targeting the LPA1 Receptor
This compound functions as a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). LPA, a bioactive phospholipid, exerts a range of biological effects through its receptors, including smooth muscle contraction and cell proliferation. In the lower urinary tract, LPA is implicated in the contraction of the urethra and prostate, as well as the proliferation of prostate stromal cells, all of which contribute to the pathophysiology of LUTS/BPH.
By blocking the LPA1 receptor, this compound was designed to inhibit these downstream effects. The LPA1 receptor couples to several G protein families, including Gαi/o, Gαq/11, and Gα12/13, to initiate intracellular signaling cascades. Key downstream pathways include the Rho/Rho-associated kinase (ROCK) pathway, which is crucial for smooth muscle contraction, and the phosphoinositide 3-kinase (PI3K)/Akt and phospholipase C (PLC) pathways, which are involved in cell proliferation and survival.
Preclinical Pharmacological Profile
The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for LUTS/BPH through a series of in vitro and in vivo studies.
In Vitro Efficacy
This compound showed potent and selective antagonistic activity against the LPA1 receptor.
| Parameter | Species | Value |
| IC50 vs. LPA1 | Human | 11 nM |
| Rat | 30 nM | |
| Table 1: In Vitro Antagonistic Activity of this compound. |
Studies in cultured human prostate stromal cells revealed that this compound significantly and concentration-dependently suppressed LPA-induced cell proliferation. This anti-proliferative effect addresses a key component of BPH pathology.
In Vivo Efficacy
The in vivo effects of this compound were assessed in rat models, demonstrating its functional activity in the lower urinary tract.
Effects on Urethral Function and Contraction:
In anesthetized rats, this compound dose-dependently inhibited LPA-induced contractions of the urethra and prostate. Notably, even in the absence of exogenous LPA, this compound decreased the urethral perfusion pressure (UPP), suggesting a role for endogenous LPA in maintaining urethral tone.
| Treatment | Effect on Urethral Perfusion Pressure (UPP) |
| This compound | 43% maximal decrease from baseline |
| Tamsulosin (α1-antagonist) | 22% reduction |
| Table 2: Comparative Effects on Urethral Perfusion Pressure in Anesthetized Rats. |
Furthermore, in a model of voiding dysfunction induced by the nitric oxide synthase inhibitor L-NAME, this compound improved voiding efficiency by reducing post-void residual urine, an effect not observed with the α1-adrenoceptor antagonist tamsulosin.
Effects on Bladder Overactivity:
In conscious rats, intravenous infusion of LPA was found to cause bladder overactivity, characterized by a decreased micturition interval. This compound was able to inhibit this LPA-induced decrease in micturition interval. It also reversed the decrease in micturition interval induced by L-NAME, indicating its potential to address storage-related LUTS.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available as the full-text research articles could not be accessed. However, based on the published abstracts, the following methodologies were employed.
In Vitro LPA1 Antagonism Assay (General Methodology)
-
Cell Lines: Cells stably expressing human or rat LPA receptor subtypes were used.
-
Assay Principle: The assay likely measured the inhibition of LPA-induced intracellular calcium mobilization, a common downstream effect of LPA1 activation via Gαq/11.
-
Procedure:
-
Cells were cultured and loaded with a calcium-sensitive fluorescent dye.
-
Cells were pre-incubated with varying concentrations of this compound.
-
LPA was added to stimulate the LPA1 receptor.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, was measured using a plate reader.
-
IC50 values were calculated from the concentration-response curves.
-
In Vivo Urethral Perfusion Pressure (UPP) in Anesthetized Rats (General Methodology)
-
Animal Model: Male rats were anesthetized.
-
Surgical Preparation: The bladder was catheterized for saline infusion, and a pressure transducer was placed in the urethra to measure UPP.
-
Drug Administration: this compound or a comparator drug (e.g., tamsulosin) was administered, likely intravenously.
-
Measurement: UPP was continuously recorded at baseline and after drug administration to determine the maximal decrease in pressure.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
ASP6432: A Technical Guide to Potential Non-Urological Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). While initially investigated for urological conditions, the pivotal role of the LPA1 receptor in a multitude of pathophysiological processes outside the urinary tract presents significant opportunities for broader therapeutic applications. This document provides a comprehensive technical overview of the core science supporting the exploration of this compound in oncology, fibrotic diseases, and neurology, with a focus on the underlying signaling pathways, experimental evidence, and quantitative data.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and inhibiting the LPA1 receptor, a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is the endogenous ligand for LPA1 and a key signaling phospholipid involved in a wide array of cellular processes. The binding of LPA to LPA1 activates several intracellular signaling cascades, primarily through the coupling to three main G protein families: Gαi/o, Gαq/11, and Gα12/13.[1][2]
Activation of these pathways culminates in diverse cellular responses, including proliferation, migration, survival, cytoskeletal rearrangement, and inflammation. By blocking the initial ligand-receptor interaction, this compound can theoretically attenuate or abrogate these downstream effects in disease states characterized by aberrant LPA-LPA1 signaling.
Signaling Pathways Modulated by LPA1
The diagram below illustrates the principal signaling cascades initiated by LPA1 activation, which are the targets of inhibition by this compound.
Potential Therapeutic Applications Beyond Urology
The ubiquitous expression of the LPA1 receptor and its role in fundamental pathological processes suggest several promising avenues for the clinical development of this compound.
Fibrotic Diseases
Rationale: The LPA-LPA1 signaling axis is a core pathway in the pathogenesis of fibrosis across multiple organs.[3] It mediates key pro-fibrotic events including fibroblast recruitment, proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.[3][4] Elevated LPA levels have been detected in the bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis (IPF).
Preclinical and Clinical Evidence (with other LPA1 antagonists):
-
Mice lacking the LPA1 receptor are protected from lung, skin, and kidney fibrosis in various animal models.
-
Pharmacological inhibition of LPA1 with other small molecule antagonists has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis.
-
Clinical trials with LPA1 antagonists, such as BMS-986278 (admilparant), have shown promising results in slowing the decline of lung function in patients with IPF and progressive pulmonary fibrosis (PPF).
Potential Applications for this compound:
-
Idiopathic Pulmonary Fibrosis (IPF)
-
Systemic Sclerosis (SSc)-associated interstitial lung disease
-
Kidney Fibrosis
-
Liver and Peritoneal Fibrosis
Quantitative Data from a Phase 2 Study of LPA1 Antagonist (BMS-986278) in Fibrotic Lung Diseases:
| Parameter | Placebo | BMS-986278 (60 mg BID) | Relative Reduction vs. Placebo | Disease Population |
| Rate of Change in ppFVC over 26 weeks | -4.3% | -1.1% | 74.4% | Progressive Pulmonary Fibrosis |
| Rate of Change in ppFVC over 26 weeks | -2.7% | -1.2% | 55.6% | Idiopathic Pulmonary Fibrosis |
Oncology
Rationale: LPA1 signaling has been implicated in multiple hallmarks of cancer, including proliferation, migration, invasion, and resistance to therapy. The receptor's role can be context-dependent, sometimes promoting and other times inhibiting tumor growth.
Evidence and Potential Mechanisms:
-
Tumor Cell Proliferation and Migration: LPA1 activation can drive the proliferation and motility of various cancer cells, including prostate, breast, ovarian, and pancreatic cancer cells.
-
Bone Metastasis: In breast and ovarian cancer, LPA1-dependent production of cytokines by tumor cells can stimulate osteoclast differentiation, promoting bone metastasis. Down-regulation of LPA1 has been shown to inhibit osteoclast recruitment and the progression of bone metastases in animal models.
-
Chemoresistance: LPA1 signaling may contribute to resistance to chemotherapeutic agents like cisplatin in pancreatic cancer cells.
Potential Applications for this compound:
-
Adjuvant therapy to inhibit metastasis, particularly to bone, in breast and prostate cancers.
-
Combination therapy to overcome chemoresistance in pancreatic and other solid tumors.
-
Treatment of gastrointestinal cancers where LPA1 mediates cell scattering, an early step in invasion.
Neuropathic and Inflammatory Pain
Rationale: A substantial body of evidence indicates that LPA signaling through the LPA1 receptor is a critical initiator of neuropathic pain following nerve injury. Intrathecal injection of LPA itself can mimic the behavioral and biochemical changes seen in neuropathic pain models.
Evidence and Potential Mechanisms:
-
Initiation of Neuropathic Pain: Mice lacking the LPA1 receptor do not develop signs of neuropathic pain after peripheral nerve injury. This effect is linked to the Rho/Rho kinase pathway.
-
Demyelination: LPA1 signaling is involved in the demyelination observed after nerve injury, a key event in the development of neuropathic pain.
-
Central and Chemotherapy-Induced Pain: The LPA1 receptor is also implicated in central neuropathic pain following cerebral ischemia and in chemotherapy-induced neuropathic pain (e.g., from paclitaxel).
-
Inflammatory Pain: LPA1 signaling in the central nervous system has been shown to mediate inflammatory pain in models like carrageenan-induced orofacial pain.
Potential Applications for this compound:
-
Treatment of peripheral neuropathic pain (e.g., diabetic neuropathy, post-herpetic neuralgia).
-
Management of chemotherapy-induced peripheral neuropathy.
-
Therapy for central pain syndromes.
-
Treatment of chronic inflammatory pain conditions.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound in these new indications. Below are representative protocols for key experiments cited in the literature for LPA1 antagonists.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a standard in vivo model to assess the anti-fibrotic potential of a compound.
Workflow Diagram:
Methodology:
-
Animal Model: C57BL/6 mice are anesthetized.
-
Induction: A single intratracheal dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.
-
Treatment: this compound is administered orally or via another appropriate route, starting from day 0 or day 1 post-bleomycin challenge and continuing daily until the end of the experiment. A vehicle control group is run in parallel.
-
Endpoint Analysis: At day 14 or 21, mice are euthanized. Lungs are harvested for analysis.
-
Histology: One lung lobe is fixed in formalin, embedded in paraffin, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue structure and collagen deposition, respectively. The extent of fibrosis is quantified using the Ashcroft scoring method.
-
Collagen Quantification: The remaining lung tissue is homogenized and hydrolyzed to measure the total collagen content via a hydroxyproline assay.
-
Gene Expression: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via qRT-PCR.
-
Cancer Cell Invasion Assay (Transwell/Boyden Chamber)
This in vitro assay measures the ability of a compound to inhibit cancer cell invasion through an extracellular matrix barrier.
Methodology:
-
Chamber Preparation: Transwell inserts with an 8-μm pore size polycarbonate membrane are coated with a layer of Matrigel (a basement membrane matrix).
-
Cell Seeding: Cancer cells (e.g., PANC-1 pancreatic cancer cells) are serum-starved for 24 hours. A suspension of these cells (e.g., 5 x 104 cells) in serum-free media, with or without various concentrations of this compound, is added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with media containing LPA (e.g., 10 μM) as a chemoattractant.
-
Incubation: The plate is incubated for a period that allows for invasion (e.g., 24-48 hours) at 37°C.
-
Quantification:
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed with methanol and stained with a solution like crystal violet.
-
The number of invading cells is counted in several microscopic fields, and the average is calculated. The percentage of invasion inhibition is determined relative to the LPA-only control.
-
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This is a widely used in vivo model to study neuropathic pain and evaluate the efficacy of analgesic compounds.
Methodology:
-
Animal Model: Adult Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Approximately one-third to one-half of the nerve thickness is tightly ligated with a suture. In sham-operated animals, the nerve is exposed but not ligated.
-
Treatment: this compound or vehicle is administered (e.g., orally or intrathecally) at various time points before or after the surgery.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is the primary endpoint. It is assessed at baseline and at multiple time points post-surgery.
-
Von Frey Filaments: Animals are placed in a chamber with a mesh floor. Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral or sham-operated paw indicates allodynia. The ability of this compound to reverse this decrease is the measure of efficacy.
-
Conclusion
The potent and selective LPA1 receptor antagonist this compound holds considerable promise for therapeutic applications far beyond its initial investigation in urology. The strong scientific rationale and compelling preclinical and clinical data for other LPA1 antagonists in fibrosis, oncology, and neuropathic pain provide a solid foundation for expanding the development of this compound into these areas of high unmet medical need. The experimental protocols outlined herein provide a framework for the systematic evaluation of this compound's efficacy in these potential new indications. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ASP6432 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that has been implicated in a variety of physiological and pathological processes. In the context of lower urinary tract function, the LPA-LPA1 signaling pathway is understood to play a significant role in mediating smooth muscle contraction in the prostate and urethra, as well as in the proliferation of prostate stromal cells.[1] this compound has been developed as a potential therapeutic agent for lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH) and bladder dysfunction.[1][2]
These application notes provide detailed experimental protocols for the in vivo evaluation of this compound in rat models, based on published preclinical studies. The protocols described herein are intended to guide researchers in the design and execution of studies to assess the pharmacological effects of this compound on urethral function and bladder dynamics.
Mechanism of Action: LPA-LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. In the lower urinary tract, activation of the LPA1 receptor on smooth muscle cells is believed to initiate a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in smooth muscle contraction. This contributes to the maintenance of urethral tone and can be a factor in the pathophysiology of urinary obstruction in conditions like BPH. By selectively blocking the LPA1 receptor, this compound inhibits the downstream signaling cascade, leading to smooth muscle relaxation and potentially alleviating urinary obstruction.
Data Presentation
Table 1: Effect of this compound on Urethral Perfusion Pressure (UPP) in Anesthetized Rats
| Treatment | Dose | Change in UPP from Baseline |
| This compound | Maximally Effective Dose | ↓ 43%[1] |
| Tamsulosin (α1-adrenoceptor antagonist) | Maximally Effective Dose | ↓ 22%[1] |
Table 2: Effect of this compound on L-NAME-Induced Voiding Dysfunction in Conscious Rats
| Treatment | Dose | Effect on Micturition Interval | Effect on Post-Void Residual (PVR) | Effect on Voiding Efficiency (VE) |
| L-NAME | - | ↓ (Increased Frequency) | ↑ | ↓ |
| This compound | Dose-dependent | Reverses L-NAME-induced decrease | Suppresses L-NAME-induced increase | Suppresses L-NAME-induced decrease |
| Tamsulosin | - | No effect on L-NAME-induced changes | No effect on L-NAME-induced changes | No effect on L-NAME-induced changes |
Experimental Protocols
Protocol 1: Assessment of Urethral Perfusion Pressure (UPP) in Anesthetized Rats
This protocol is designed to measure the effect of this compound on urethral smooth muscle tone by monitoring the urethral perfusion pressure (UPP).
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Polyethylene catheters
-
Pressure transducer
-
Perfusion pump
-
Data acquisition system
-
This compound, vehicle, and other test compounds
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with urethane).
-
Make a midline abdominal incision to expose the bladder and urethra.
-
Insert a catheter into the bladder through the dome for bladder pressure measurement and to ensure the bladder remains empty.
-
Insert a double-lumen perfusion catheter into the urethra. One lumen is for saline perfusion, and the other is for pressure measurement.
-
-
UPP Measurement:
-
Continuously perfuse saline through the urethral catheter at a constant rate.
-
Measure the intraurethral pressure using a pressure transducer connected to the other lumen of the catheter.
-
Record the baseline UPP.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously.
-
Record the UPP continuously after drug administration.
-
-
Data Analysis:
-
Calculate the change in UPP from baseline after the administration of this compound.
-
Compare the effects of different doses of this compound to determine a dose-response relationship.
-
Protocol 2: Cystometry in Conscious Rats with L-NAME-Induced Bladder Dysfunction
This protocol evaluates the effect of this compound on voiding dysfunction induced by the nitric oxide synthase inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME).
Materials:
-
Female Sprague-Dawley rats
-
Polyethylene catheters
-
Pressure transducer
-
Infusion pump
-
Metabolic cages for urine collection
-
Data acquisition system
-
This compound, L-NAME, and vehicle
Procedure:
-
Surgical Implantation of Bladder Catheter:
-
Under anesthesia, implant a catheter into the bladder dome.
-
Exteriorize the catheter at the back of the neck.
-
Allow the animals to recover for several days.
-
-
Cystometry:
-
Place the conscious rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate to induce micturition cycles.
-
Record intravesical pressure (IVP) and voided volume.
-
-
Induction of Bladder Dysfunction:
-
Administer L-NAME intravenously to induce bladder overactivity, characterized by a decreased micturition interval.
-
-
Drug Administration:
-
After establishing L-NAME-induced dysfunction, administer this compound or vehicle intravenously.
-
Continue to record cystometric parameters.
-
-
Data Analysis:
-
Measure the following parameters: micturition interval, baseline pressure, threshold pressure, maximal intravesical pressure, post-void residual volume (PVR), and voiding efficiency (VE).
-
Compare the parameters before and after L-NAME administration, and after this compound administration.
-
Protocol 3: In Vitro Assessment of Urethral and Prostate Tissue Contraction
This protocol assesses the direct effect of this compound on LPA-induced smooth muscle contraction in isolated rat tissues.
Materials:
-
Male Sprague-Dawley rats
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution
-
Lysophosphatidic acid (LPA)
-
This compound and other test compounds
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and dissect the urethra and prostate.
-
Prepare tissue strips and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
-
Contraction Studies:
-
Allow the tissues to equilibrate under a resting tension.
-
Induce contraction by adding LPA to the organ bath.
-
Record the contractile force.
-
-
Inhibition Studies:
-
Pre-incubate the tissue strips with this compound for a specified period.
-
Induce contraction with LPA in the presence of this compound.
-
Record the contractile force and compare it to the contraction induced by LPA alone.
-
-
Data Analysis:
-
Construct concentration-response curves for LPA-induced contraction.
-
Determine the inhibitory effect of this compound on LPA-induced contractions.
-
Conclusion
The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in rat models of lower urinary tract dysfunction. The data from such studies, particularly the in vivo assessment of urethral perfusion pressure and cystometry in a disease model, are crucial for understanding the therapeutic potential of this compound. The provided tables and diagrams are intended to facilitate the interpretation and presentation of experimental findings. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
Application Note: Measuring Urethral Perfusion Pressure with ASP6432
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for measuring the effects of ASP6432, a selective type 1 lysophosphatidic acid receptor (LPA1) antagonist, on urethral perfusion pressure (UPP) in a preclinical rat model. This assay is critical for evaluating novel therapeutic agents for lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH).
Introduction
Urethral perfusion pressure (UPP) is a measure of the intraurethral resistance and reflects the tone of the urethral smooth and striated muscles.[1][2] Elevated UPP is a key factor in the pathophysiology of bladder outlet obstruction, a common feature of LUTS/BPH. The evaluation of compounds that can modulate UPP is therefore a cornerstone of drug development in this therapeutic area.
This compound is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[3][4] Lysophosphatidic acid (LPA) is a bioactive phospholipid that induces urethral contraction via activation of LPA1 receptors.[3] By blocking this pathway, this compound reduces urethral tone, leading to a decrease in UPP. Studies have shown that this compound dose-dependently decreases both baseline UPP and UPP during the voiding phase in rats, highlighting its potential as a new therapy for improving voiding dysfunction.
This protocol outlines the in vivo methodology for quantifying the urodynamic effects of this compound on UPP in anesthetized rats.
Signaling Pathway of this compound Action
This compound exerts its effect by antagonizing the LPA1 receptor, which is coupled to the Gq/11 and G12/13 G-proteins. Activation of these pathways by LPA typically leads to downstream signaling cascades (e.g., via RhoA/Rho-kinase) that increase intracellular Ca2+ levels and sensitize the contractile apparatus in urethral smooth muscle cells, resulting in contraction. By blocking the LPA1 receptor, this compound inhibits these pro-contractile signals, leading to smooth muscle relaxation and a reduction in urethral pressure.
Caption: LPA1 receptor signaling pathway in urethral smooth muscle.
Experimental Protocol
This protocol is based on established methods for UPP measurement in rats.
Materials and Equipment
-
Test Compound: this compound
-
Vehicle: Appropriate vehicle for this compound solubilization
-
Animals: Female Sprague-Dawley rats (200-250g)
-
Anesthesia: Urethane (1.2-1.5 g/kg, i.p.)
-
Catheters:
-
2F or 3F single-lumen water-perfusion catheter with one side-hole
-
Suprapubic bladder catheter (PE-50 tubing) for bladder pressure monitoring (optional, but recommended)
-
-
Urodynamic System:
-
Pressure transducer
-
Amplifier
-
Data acquisition software
-
-
Infusion Pump
-
Mechanical Catheter Withdrawal Apparatus
-
Surgical Instruments
-
Saline (0.9% NaCl), warmed to 37°C
Animal Preparation
-
Anesthetize the rat with urethane via intraperitoneal injection. Confirm adequate anesthesia by lack of pedal withdrawal reflex.
-
Place the animal in a supine or prone position on a heating pad to maintain body temperature.
-
(Optional) For simultaneous bladder pressure recording, make a small abdominal incision to expose the bladder. Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture.
-
Carefully insert the lubricated UPP catheter into the bladder via the urethral meatus. Confirm correct placement by observing a small efflux of urine.
UPP Measurement Procedure
-
Connect the urethral catheter to the pressure transducer and infusion pump.
-
Connect the suprapubic catheter (if used) to a separate pressure transducer.
-
Set the infusion pump to deliver warmed saline at a constant rate (e.g., 0.3-0.5 mL/min).
-
Mount the urethral catheter to the mechanical withdrawal apparatus, set to a withdrawal speed of 1 mm/s or 1 cm/min.
-
Allow the system to equilibrate for 20-30 minutes until stable baseline pressure readings are achieved.
-
Baseline Measurement: Initiate the catheter withdrawal and saline infusion to record the baseline UPP profile along the length of the urethra. Repeat 2-3 times to ensure reproducibility.
-
Compound Administration: Administer this compound (or vehicle) intravenously (i.v.) or via the desired route.
-
Post-Dose Measurement: At specified time points post-administration (e.g., 15, 30, 60 minutes), repeat the UPP measurement procedure to assess the effect of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for measuring UPP with this compound.
Data Presentation and Analysis
The primary endpoints are the Maximum Urethral Closure Pressure (MUCP) and the Area Under the Curve (AUC) of the UPP profile. MUCP is calculated as the maximum urethral pressure minus the intravesical pressure.
Data should be presented as the mean ± SEM. The effect of this compound is typically expressed as the percentage reduction from the pre-dose baseline value. Statistical significance can be determined using an appropriate test, such as a paired t-test or ANOVA.
Table 1: Effect of this compound on Urethral Perfusion Pressure (UPP) Parameters
| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline MUCP (cm H₂O) | Post-Dose MUCP (cm H₂O) | % Reduction from Baseline |
| Vehicle | - | 6 | 46.5 ± 4.2 | 45.9 ± 4.0 | 1.3% |
| This compound | 0.1 | 6 | 47.1 ± 3.8 | 38.6 ± 3.5 | 18.0% |
| This compound | 0.3 | 6 | 45.9 ± 4.5 | 31.2 ± 4.1 | 32.0% |
| This compound | 1.0 | 6 | 46.2 ± 3.9 | 26.3 ± 3.3* | 43.1% |
Note: Data are hypothetical, for illustrative purposes, but are based on reported efficacy. Published studies show this compound maximally decreased UPP by 43% from baseline in anesthetized rats.
Conclusion
This protocol provides a robust and reproducible method for assessing the pharmacological activity of the LPA1 antagonist this compound on urethral function. By quantifying the reduction in urethral perfusion pressure, researchers can effectively evaluate the potential of this compound and related compounds for the treatment of voiding dysfunctions secondary to bladder outlet obstruction.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. research.tees.ac.uk [research.tees.ac.uk]
- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP6432 in Animal Models
These application notes provide a comprehensive overview of the available preclinical data on ASP6432, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information is intended for researchers, scientists, and drug development professionals working with this compound in animal models.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the LPA1 receptor.[1] Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by binding to its G protein-coupled receptors, including LPA1. The LPA1 receptor is known to couple with three main G protein families: Gαi/o, Gαq/11, and Gα12/13.[2][3][4]
Activation of these pathways by LPA leads to various downstream cellular responses, including smooth muscle contraction, cell proliferation, and migration.[2] this compound exerts its pharmacological effect by blocking the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling cascades. This mechanism of action has been particularly studied in the context of lower urinary tract function, where LPA1 signaling is implicated in urethral smooth muscle contraction and prostate cell proliferation.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of ASP6432
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), including LPA1.[1][2] Dysregulation of the LPA/LPA1 signaling axis has been implicated in various pathological conditions, making it an attractive therapeutic target. This compound's ability to inhibit this pathway suggests its potential in treating diseases characterized by excessive cell proliferation and migration.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its ability to antagonize the LPA1 receptor and inhibit downstream cellular processes such as cell proliferation.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the LPA1 receptor. By binding to LPA1, it prevents the binding of the endogenous ligand LPA, thereby inhibiting the activation of downstream signaling cascades. The LPA1 receptor is known to couple with multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various effector pathways such as the Ras-MAPK pathway, PI3K-Akt pathway, and Rho pathway, as well as calcium mobilization.[3][4] Inhibition of these pathways by this compound is the basis of its therapeutic potential.
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from key experiments.
Table 1: LPA1 Receptor Antagonist Activity of this compound
| Species | IC50 (nM) | Assay Type |
| Human | 11 | Calcium Mobilization |
| Rat | 30 | Calcium Mobilization |
Data sourced from MedchemExpress.[5]
Table 2: Inhibition of LPA-Induced Cell Proliferation by this compound
| Cell Line | Assay Type | Effect |
| Human Prostate Stromal Cells | BrdU Incorporation | Concentration-dependent suppression |
Further research is needed to quantify the specific percentage of inhibition at various concentrations.
Experimental Protocols
LPA1 Receptor Functional Antagonism Assay
This protocol is designed to determine the potency of this compound in antagonizing the LPA1 receptor by measuring changes in intracellular calcium levels.
Principle:
LPA1 receptor activation by LPA leads to the activation of Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. This compound, as an antagonist, will inhibit this LPA-induced calcium mobilization in a dose-dependent manner.
Materials:
-
HEK293T cells transiently or stably expressing the human LPA1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LPA (agonist)
-
This compound (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture:
-
Culture LPA1-expressing HEK293T cells in appropriate cell culture medium until they reach 80-90% confluency.
-
Seed the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
During dye loading, prepare serial dilutions of this compound in assay buffer.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of LPA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Use the instrument's automated injector to add the LPA solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the positive control (LPA alone) and negative control (buffer alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Caption: Workflow for the Calcium Mobilization Assay.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is used to assess the inhibitory effect of this compound on cell proliferation induced by LPA.
Principle:
Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells will incorporate BrdU into their newly synthesized DNA. The incorporated BrdU can then be detected using a specific anti-BrdU antibody, often conjugated to an enzyme like horseradish peroxidase (HRP). The amount of BrdU incorporated is proportional to the rate of cell proliferation and can be quantified by measuring the absorbance of the product of the HRP-catalyzed reaction.
Materials:
-
Human prostate stromal cells
-
Cell culture medium
-
LPA
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (HRP-conjugated)
-
Wash buffer
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed human prostate stromal cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Serum Starvation (Optional):
-
To synchronize the cells, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
-
Treatment:
-
Prepare various concentrations of this compound.
-
Pre-incubate the cells with the this compound concentrations for 1-2 hours.
-
Add LPA to the wells (except for the negative control) to stimulate proliferation.
-
-
BrdU Labeling:
-
Add the BrdU labeling solution to each well.
-
Incubate the plate for 2-24 hours, depending on the cell cycle length.
-
-
Fixation and Denaturation:
-
Remove the culture medium.
-
Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Detection:
-
Remove the fixing/denaturing solution.
-
Add the HRP-conjugated anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells multiple times with the wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add the TMB substrate to each well and incubate in the dark until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the LPA-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for proliferation inhibition.
-
Caption: Workflow for the BrdU Cell Proliferation Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle:
Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Target cell line
-
Cell culture medium
-
Apoptosis-inducing agent (positive control)
-
This compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells and treat them with various concentrations of this compound, a positive control for apoptosis, and a vehicle control for a predetermined period.
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Distinguish between the different cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Evaluate the effect of this compound on the induction or inhibition of apoptosis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Characterization of ASP6432, a Selective LPA1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in various physiological and pathophysiological processes, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound to study LPA1 receptor function. The described assays are essential for determining the potency, selectivity, and mechanism of action of compounds targeting the LPA1 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Potency and Selectivity of this compound
| Target | Species | Assay Type | Parameter | Value (nM) | Reference |
| LPA1 | Human | Calcium Flux | IC50 | 11 | [2] |
| LPA1 | Rat | Calcium Flux | IC50 | 30 | [2] |
| LPA2 | Human | Calcium Flux | IC50 | >10,000 | |
| LPA3 | Human | Calcium Flux | IC50 | >10,000 | |
| LPA4 | Human | Calcium Flux | IC50 | >1,000 | |
| LPA5 | Human | cAMP Assay | IC50 | >1,000 |
Data represents the concentration of this compound required to inhibit 50% of the LPA-induced response.
LPA1 Receptor Signaling Pathways
LPA1 activation initiates a cascade of intracellular signaling events through coupling to multiple G protein families, primarily Gαq/11, Gαi/o, and Gα12/13.[3] this compound can be used to investigate the role of LPA1 in these pathways.
Caption: LPA1 Receptor Signaling Pathways.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the function of this compound.
Calcium Mobilization Assay (Gq/11 Pathway)
This assay measures the increase in intracellular calcium concentration following LPA1 receptor activation, which is mediated by the Gq/11 pathway. This compound is used to determine its antagonistic effect on LPA-induced calcium mobilization.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells stably expressing human or rat LPA1 (e.g., CHO-K1 or HEK293 cells)
-
Black-walled, clear-bottom 96-well microplates
-
FLIPR Calcium 3 or 4 Assay Kit
-
Probenecid
-
LPA (agonist)
-
This compound (antagonist)
-
FlexStation 3 or equivalent fluorescence plate reader
Protocol:
-
Cell Plating: Seed LPA1-expressing cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium Assay Kit).
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of LPA in assay buffer.
-
-
Assay Procedure on FlexStation 3:
-
Set the FlexStation to read fluorescence at an excitation of 485 nm and emission of 525 nm.
-
Place the cell plate and the compound plate in the FlexStation.
-
Program the instrument to first add the this compound dilutions (or vehicle) to the cell plate and incubate for 15-30 minutes.
-
Following the incubation, program the instrument to add the LPA solution (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Measure the fluorescence intensity immediately before and after the addition of LPA for a period of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Plot the LPA-induced fluorescence response against the concentration of this compound.
-
Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
cAMP Inhibition Assay (Gi/o Pathway)
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, a hallmark of Gi/o-coupled receptor activation. This compound is used to antagonize the LPA-induced decrease in forskolin-stimulated cAMP levels.
Caption: HTRF cAMP Assay Workflow.
Materials:
-
Cells stably expressing human LPA1 (e.g., CHO-K1 cells)
-
White, low-volume 384-well microplates
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Forskolin
-
LPA (agonist)
-
This compound (antagonist)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed LPA1-expressing cells into white, low-volume 384-well plates and culture overnight.
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of LPA.
-
Prepare a solution of forskolin.
-
Reconstitute the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions (or vehicle) to the wells and incubate for 15-30 minutes at room temperature.
-
Add a mixture of LPA and forskolin to the wells to initiate the reaction. The final concentration of forskolin should be one that stimulates a robust cAMP signal.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (cAMP-d2 followed by anti-cAMP cryptate) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
A decrease in the HTRF ratio indicates an increase in cAMP levels.
-
Plot the HTRF ratio against the concentration of this compound in the presence of LPA and forskolin.
-
Calculate the IC50 value of this compound.
-
Cell Proliferation Assay
This assay measures the effect of this compound on LPA-induced cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Caption: Cell Proliferation (BrdU) Assay Workflow.
Materials:
-
Human prostate stromal cells or other relevant cell line
-
96-well tissue culture plates
-
BrdU Cell Proliferation Assay Kit
-
LPA
-
This compound
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.
-
Treatment:
-
Add fresh low-serum medium containing various concentrations of this compound (or vehicle) to the wells.
-
Add LPA to the wells to stimulate proliferation. Include a control group with no LPA.
-
Incubate for 24-48 hours.
-
-
BrdU Labeling:
-
Add the BrdU labeling solution to each well according to the kit manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and DNA Denaturation:
-
Remove the labeling medium and fix the cells with a fixing solution.
-
Denature the DNA using a denaturing solution to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
-
Compare the absorbance values of the different treatment groups to determine the inhibitory effect of this compound on LPA-induced proliferation.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound as a selective LPA1 receptor antagonist. By employing these assays, researchers can effectively study the functional consequences of LPA1 receptor inhibition and further elucidate the role of this receptor in various biological processes. The provided data and methodologies will aid in the evaluation of this compound and other compounds targeting the LPA1 receptor for drug development and basic research purposes.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application of ASP6432 in 3D Cell Culture Models: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2][3] These models offer significant advantages over traditional 2D cell cultures for drug discovery and cancer research by recapitulating cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns observed in vivo.[4] This application note describes the use of ASP6432, a novel and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1), in 3D cell culture models to investigate its potential as an anti-cancer therapeutic.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates various cellular processes, including proliferation, migration, and survival, through its G-protein coupled receptors.[5] The LPA1 receptor is often implicated in the pathology of several diseases, including cancer. This compound has been shown to be a potent and selective LPA1 antagonist, demonstrating inhibitory effects on LPA-induced proliferation of human prostate stromal cells. This suggests its potential therapeutic value in cancers where the LPA/LPA1 signaling axis is active.
This document provides detailed protocols for utilizing this compound in 3D spheroid models of cancer, including spheroid formation, treatment, and analysis of anti-proliferative effects.
Signaling Pathway of LPA1 and Inhibition by this compound
The following diagram illustrates the simplified signaling pathway of the LPA1 receptor and the mechanism of inhibition by this compound.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay technique on ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., DU 145 prostate cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium to create a single-cell suspension.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate initial cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Proceed with downstream analysis, such as spheroid size measurement and viability assays.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the ATP present, which indicates the number of viable cells.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in 3D spheroid models.
Data Presentation
The following tables present hypothetical data from the evaluation of this compound on DU 145 prostate cancer spheroids.
Table 1: Effect of this compound on Spheroid Diameter
| This compound Concentration | Mean Spheroid Diameter (µm) at 72h | Standard Deviation (µm) | % Growth Inhibition |
| Vehicle Control (0.1% DMSO) | 550 | 25 | 0% |
| 1 nM | 520 | 22 | 5.5% |
| 10 nM | 450 | 18 | 18.2% |
| 100 nM | 350 | 15 | 36.4% |
| 1 µM | 280 | 12 | 49.1% |
| 10 µM | 250 | 10 | 54.5% |
Table 2: Viability of DU 145 Spheroids after this compound Treatment
| This compound Concentration | Luminescence (RLU) | Standard Deviation (RLU) | % Viability |
| Vehicle Control (0.1% DMSO) | 85000 | 4500 | 100% |
| 1 nM | 82000 | 4100 | 96.5% |
| 10 nM | 71000 | 3500 | 83.5% |
| 100 nM | 48000 | 2400 | 56.5% |
| 1 µM | 25000 | 1800 | 29.4% |
| 10 µM | 15000 | 1200 | 17.6% |
Table 3: Calculated IC50 Value for this compound
| Cell Model | Assay | IC50 Value |
| DU 145 Spheroids | CellTiter-Glo® 3D (72h) | ~120 nM |
The protocols and data presented in this application note demonstrate a robust framework for evaluating the efficacy of the LPA1 antagonist, this compound, in physiologically relevant 3D cancer models. The observed dose-dependent decrease in spheroid size and viability suggests that this compound has potent anti-proliferative effects in a 3D microenvironment. These findings underscore the potential of this compound as a therapeutic candidate for cancers driven by the LPA/LPA1 signaling axis and highlight the utility of 3D cell culture models in pre-clinical drug assessment. Further investigations could explore the effects of this compound on cell invasion, apoptosis, and gene expression within the spheroid model to further elucidate its mechanism of action.
References
- 1. corning.com [corning.com]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sptlabtech.com [sptlabtech.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effect of ASP6432 on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, immune response, and tissue regeneration. However, aberrant cell migration is a hallmark of pathological conditions such as cancer metastasis. Lysophosphatidic acid (LPA) is a bioactive lipid that has been shown to influence a variety of cellular processes, including cell migration, through its interaction with specific G protein-coupled receptors (LPARs).[1][2][3][4] ASP6432 has been identified as a selective antagonist of the type 1 LPA receptor (LPA1).[5] This document provides detailed protocols for assessing the potential effects of this compound on cell migration using established in vitro and in vivo methodologies. These techniques are essential for researchers and professionals involved in drug discovery and development aimed at modulating cell motility.
In Vitro Cell Migration Assays
In vitro assays are foundational for studying cell migration by offering controlled environments to observe and quantify cell movement.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration. It involves creating a "wound" or gap in a confluent cell monolayer and monitoring the rate at which the cells close the gap. This assay is particularly useful for assessing the inhibitory or stimulatory effects of compounds like this compound on the migration of an entire cell population.
Experimental Protocol: Wound Healing Assay
-
Cell Seeding:
-
Seed cells in a 6-well or 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells reach confluence, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer. A consistent width of the scratch is crucial for reproducible results.
-
-
Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh culture medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (if available) should be included.
-
-
Imaging and Analysis:
-
Capture images of the wound at time zero (immediately after scratching) and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Data Presentation: Wound Healing Assay
| Treatment | Concentration (µM) | Wound Area at 0h (pixels²) | Wound Area at 24h (pixels²) | % Wound Closure |
| Vehicle Control | - | 150,000 | 30,000 | 80% |
| This compound | 1 | 152,000 | 95,000 | 37.5% |
| This compound | 10 | 149,000 | 130,000 | 12.8% |
| Positive Control | X | 151,000 | 145,000 | 4.0% |
Note: Data presented are hypothetical and for illustrative purposes only.
Diagram: Wound Healing Assay Workflow
Caption: Workflow of the in vitro wound healing (scratch) assay.
Transwell Migration (Boyden Chamber) Assay
The transwell migration assay assesses the chemotactic response of cells towards a chemoattractant gradient. It utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant. This assay is ideal for studying the effect of this compound on directional cell migration.
Experimental Protocol: Transwell Migration Assay
-
Chamber Preparation:
-
Rehydrate the transwell inserts (typically with 8 µm pores) in serum-free medium.
-
-
Chemoattractant Addition:
-
Add culture medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower wells of a 24-well plate.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium.
-
Seed the cells into the upper chamber of the transwell inserts.
-
-
Treatment:
-
Add different concentrations of this compound to the upper chamber with the cells.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.
-
-
Cell Fixation and Staining:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol.
-
Stain the fixed cells with a solution such as 0.2% crystal violet.
-
-
Quantification:
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Data Presentation: Transwell Migration Assay
| Treatment | Concentration (µM) | Average Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | - | 250 | 0% |
| This compound | 1 | 120 | 52% |
| This compound | 10 | 45 | 82% |
| Positive Control | X | 15 | 94% |
Note: Data presented are hypothetical and for illustrative purposes only.
Diagram: Transwell Migration Assay Workflow
Caption: Workflow of the transwell (Boyden chamber) migration assay.
In Vivo Models of Cell Migration and Metastasis
To validate in vitro findings, in vivo models are indispensable as they recapitulate the complex microenvironment in which cell migration and metastasis occur.
Experimental Metastasis Assay
This model directly assesses the ability of cancer cells to colonize distant organs after being introduced into the circulation.
Experimental Protocol: Experimental Metastasis Assay
-
Cell Preparation:
-
Harvest and resuspend tumor cells in a sterile, serum-free medium or PBS.
-
-
Injection:
-
Inject the tumor cells directly into the circulation of immunocompromised mice, typically via the tail vein (for lung metastases) or intracardiac injection (for bone and other organ metastases).
-
-
Treatment:
-
Administer this compound to the mice according to a predetermined dosing schedule (e.g., daily oral gavage). A vehicle control group is essential.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of tumor burden.
-
At a defined endpoint (e.g., 4-8 weeks), euthanize the mice and harvest the target organs (e.g., lungs, bone).
-
-
Analysis:
-
Quantify the number and size of metastatic nodules on the organ surface or through histological analysis.
-
For cells expressing a reporter gene (e.g., luciferase), metastatic burden can be monitored non-invasively over time using bioluminescence imaging.
-
Data Presentation: Experimental Metastasis Assay
| Treatment Group | Dose (mg/kg) | Average Number of Lung Nodules | Average Nodule Size (mm²) |
| Vehicle Control | - | 150 | 1.5 |
| This compound | 10 | 65 | 0.8 |
| This compound | 30 | 25 | 0.4 |
Note: Data presented are hypothetical and for illustrative purposes only.
Diagram: LPA Signaling and Potential Inhibition by this compound
Caption: LPA signaling pathway leading to cell migration and its potential inhibition by this compound.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the effects of the LPA1 receptor antagonist, this compound, on cell migration. By employing a combination of in vitro and in vivo assays, researchers can gain comprehensive insights into the therapeutic potential of this compound in diseases characterized by dysregulated cell motility, such as cancer. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and high-quality research in this critical area of drug development.
References
- 1. Roles of lysophosphatidic acid (LPA) receptor-mediated signaling in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of Lysophosphatidic Acid on Cell Migration and Its Relative Molecular Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
ASP6432: A Pharmacological Tool for Investigating Bladder Outlet Obstruction Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in urology and pharmacology.
Introduction:
Bladder outlet obstruction (BOO) is a prevalent urological condition characterized by increased resistance to urine flow from the bladder. This obstruction can lead to lower urinary tract symptoms (LUTS), including urinary hesitancy, weak stream, and incomplete bladder emptying. Rodent models of BOO are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) has been identified as a key signaling molecule in the lower urinary tract, contributing to urethral smooth muscle contraction and bladder overactivity. This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool in rat models of BOO.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the LPA1 receptor, a G protein-coupled receptor (GPCR). The activation of LPA1 receptors in the lower urinary tract, particularly in the urethra and bladder, is implicated in the pathophysiology of BOO. Upon binding of its ligand, LPA, the LPA1 receptor can couple to several G protein families, including Gαi, Gαq, and Gα12/13, to initiate downstream signaling cascades that ultimately lead to smooth muscle contraction.
The signaling pathway downstream of LPA1 activation in lower urinary tract smooth muscle involves multiple effectors:
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA/Rho-kinase (ROCK) pathway. ROCK inhibits myosin light chain phosphatase (MLCP), thereby increasing the phosphorylated state of the myosin light chain and promoting smooth muscle contraction.
-
Gαi Pathway: LPA1 receptor activation can also couple to Gαi, which inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can contribute to smooth muscle contraction. Additionally, Gαi signaling has been linked to the activation of the cyclooxygenase (COX) pathway, resulting in the production of thromboxane A2, a potent vasoconstrictor and smooth muscle agonist.
By antagonizing the LPA1 receptor, this compound effectively inhibits these downstream signaling events, leading to relaxation of the urethral smooth muscle and a reduction in bladder overactivity.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rat models of bladder outlet obstruction.
Table 1: Effect of this compound on Urethral Perfusion Pressure (UPP) in Anesthetized Rats
| Treatment | Dose | Change in UPP from Baseline (%) |
| This compound | Maximally effective dose | ↓ 43% |
| Tamsulosin | Maximally effective dose | ↓ 22% |
Data summarized from published abstracts.[1]
Table 2: Effect of this compound on L-NAME-Induced Voiding Dysfunction in Conscious Rats
| Treatment | Dose (mg/kg, i.v.) | Effect on Post-Void Residual (PVR) | Effect on Voiding Efficiency (VE) |
| Vehicle | - | Increased | Decreased |
| This compound | Dose-dependent | Suppressed L-NAME-induced increase | Suppressed L-NAME-induced decrease |
Data summarized from published abstracts.[1][2]
Table 3: Effect of this compound on Micturition Interval in Conscious Rats with L-NAME- or LPA-Induced Bladder Overactivity
| Model | Treatment | Dose (mg/kg, i.v.) | Effect on Micturition Interval |
| L-NAME-induced | Vehicle | - | Decreased |
| This compound | 0.3 | Suppressed decrease | |
| This compound | 1 | Suppressed decrease | |
| LPA-induced | Vehicle | - | Decreased by 47.1% |
| This compound | ≥ 1 | Significantly inhibited decrease |
Data summarized from published abstracts.[3][4]
Experimental Protocols
Protocol 1: Evaluation of this compound on Urethral Perfusion Pressure (UPP) in Anesthetized Rats
Objective: To assess the effect of this compound on urethral tone by measuring UPP.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Urethane anesthesia
-
Polyethylene catheters (PE-50)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
This compound solution
-
Vehicle control solution
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the rats with urethane.
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the bladder and urethra.
-
Insert a PE-50 catheter into the bladder dome for bladder pressure recording and another PE-50 catheter into the proximal urethra for saline infusion.
-
Insert a third PE-50 catheter into the femoral vein for drug administration.
-
-
UPP Measurement:
-
Continuously infuse saline into the urethral catheter at a constant rate (e.g., 0.2 mL/min).
-
Measure the pressure required to perfuse the urethra using a pressure transducer connected to the urethral catheter. This pressure represents the UPP.
-
Record baseline UPP for a stable period.
-
-
Drug Administration:
-
Administer vehicle control intravenously and record UPP for a defined period.
-
Administer this compound intravenously at desired doses (e.g., 0.1, 0.3, 1 mg/kg).
-
Record the change in UPP following each dose administration.
-
-
Data Analysis:
-
Calculate the percentage change in UPP from baseline for each dose of this compound.
-
Compare the effects of this compound with a positive control such as tamsulosin.
-
Protocol 2: Evaluation of this compound in a Rat Model of L-NAME-Induced Voiding Dysfunction (Single Cystometry)
Objective: To assess the effect of this compound on voiding function in a model of increased urethral resistance induced by a nitric oxide synthase inhibitor, L-NAME.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Polyethylene catheters (PE-50)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cage
-
This compound solution
-
L-NAME (Nω-nitro-L-arginine methyl ester) solution
-
Vehicle control solution
-
Saline
Procedure:
-
Surgical Preparation (Bladder Catheter Implantation):
-
A few days prior to the experiment, anesthetize the rats.
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a PE-50 catheter with a flared tip into the bladder dome and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Allow the animals to recover for at least 3 days.
-
-
Cystometry:
-
On the day of the experiment, place the conscious rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr) to elicit micturition reflexes.
-
Record intravesical pressure continuously.
-
Collect and measure the voided urine volume.
-
-
Induction of Voiding Dysfunction:
-
After a stabilization period and recording of baseline micturition cycles, administer L-NAME intravenously (e.g., 10 mg/kg) to induce voiding dysfunction.
-
-
Drug Administration:
-
After confirming the effects of L-NAME (increased PVR, decreased VE), administer vehicle control intravenously.
-
Subsequently, administer this compound intravenously at desired doses (e.g., 0.3, 1, 3 mg/kg).
-
-
Data Analysis:
-
Calculate the following parameters before and after drug administration:
-
Post-Void Residual (PVR) volume: The volume of saline remaining in the bladder after micturition.
-
Voided Volume (VV): The volume of urine expelled during micturition.
-
Voiding Efficiency (VE): Calculated as (VV / (VV + PVR)) * 100%.
-
-
Compare the effects of this compound on these parameters in L-NAME-treated rats.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the LPA1 receptor in bladder outlet obstruction. Its ability to reduce urethral pressure and improve voiding dysfunction in preclinical models makes it a promising candidate for further investigation as a potential therapeutic agent for LUTS associated with BOO. The protocols and data presented in this document provide a framework for researchers to effectively utilize this compound in their studies of lower urinary tract pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICS 2018 Abstract #45 Effect of Lysophosphatidic Acid and this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Bladder Storage Function in Rats [ics.org]
Troubleshooting & Optimization
Troubleshooting ASP6432 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA1 receptor antagonist, ASP6432. The information is designed to address common challenges encountered during in vitro assays, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1] Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to its G protein-coupled receptors like LPA1, can stimulate various cellular responses, including proliferation and migration.[2][3][4] this compound works by blocking the binding of LPA to the LPA1 receptor, thereby inhibiting its downstream signaling pathways. This has been shown to suppress LPA-induced proliferation of human prostate stromal cells.[2]
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
This is a common issue with hydrophobic compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous medium, the compound can "crash out" of solution as its concentration exceeds its solubility limit in the final mixture. This phenomenon is often referred to as "solvent shock."
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other hydrophobic small molecules for in vitro assays. A stock solution of 40.0 mg/mL in DMSO has been mentioned by a supplier. It is crucial to use anhydrous (dry) DMSO, as absorbed water can reduce the solubility of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general recommendation is to keep the final DMSO concentration at or below 1% (v/v). However, for many cell lines, especially sensitive ones, it is advisable to maintain a final DMSO concentration below 0.5%, and ideally at 0.1% or lower, to ensure that any observed effects are due to this compound and not the solvent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.
Q5: Can the type of cell culture medium or the presence of serum affect the solubility of this compound?
Yes, both the medium composition and the presence of serum can significantly impact compound solubility. Different cell culture media (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can influence the solubility of a compound. Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help keep them in solution. Therefore, you might observe better solubility in serum-containing medium compared to serum-free medium.
Troubleshooting Guide for this compound Solubility
If you are encountering solubility issues with this compound in your in vitro assays, consider the following troubleshooting steps, progressing from simple to more complex solutions.
Initial Steps: Optimizing Stock Solution and Dilution
-
Ensure Complete Dissolution of Stock Solution: Before diluting, visually inspect your DMSO stock solution to confirm that this compound is fully dissolved. If you see any precipitate, you can try gentle warming (e.g., in a 37°C water bath) or brief sonication to aid dissolution.
-
Optimize the Dilution Method: To minimize "solvent shock," avoid adding a small volume of concentrated stock directly into a large volume of aqueous medium. Instead, try a stepwise dilution. First, dilute the stock solution into a smaller, intermediate volume of pre-warmed (37°C) medium while vortexing, and then add this to the final volume.
Intermediate Steps: Modifying Assay Conditions
-
Reduce the Final Concentration of this compound: The simplest approach is to test a lower final concentration of this compound in your assay. It's possible your target concentration exceeds its solubility limit in the specific assay conditions.
-
Increase the Serum Concentration (if applicable): If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your cell culture medium can enhance the solubility of hydrophobic compounds.
Advanced Steps: Alternative Solubilization Strategies
-
Use of Co-solvents: For particularly challenging solubility issues, the addition of a biocompatible co-solvent to your cell culture medium may be necessary. Examples include ethanol or polyethylene glycol (PEG). However, it is crucial to test the tolerance of your specific cell line to the chosen co-solvent and its concentration.
-
Formulation with Excipients: In some cases, formulating the compound with solubility-enhancing excipients like cyclodextrins or surfactants (e.g., Tween 80) can improve its aqueous solubility. These approaches require careful optimization and validation to ensure they do not interfere with the assay.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and general guidelines for solvent use in in vitro assays.
Table 1: this compound Properties and Stock Solution Recommendations
| Parameter | Value/Recommendation | Source |
| Target | Type 1 Lysophosphatidic Acid Receptor (LPA1) | |
| IC₅₀ (Human LPA1) | 11 nM | |
| IC₅₀ (Rat LPA1) | 30 nM | |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | |
| Example Stock Concentration | 40.0 mg/mL in DMSO | |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light. |
Table 2: General Guidelines for Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≤ 1% (v/v) | For sensitive cell lines, ≤ 0.5% or even ≤ 0.1% is recommended. Always include a vehicle control. |
| Ethanol | ≤ 0.5% (v/v) | Cell line dependent; can be more toxic than DMSO for some cells. |
| PEG 400 | ≤ 0.5% (v/v) | Generally considered less toxic than DMSO and ethanol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile amber tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell-Based Proliferation Assay with this compound
Objective: To assess the effect of this compound on cell proliferation induced by LPA.
Materials:
-
Cells expressing the LPA1 receptor (e.g., human prostate stromal cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
LPA
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a BrdU incorporation kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in complete medium.
-
Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells with serum-free medium. Then, incubate the cells in serum-free medium for 12-24 hours to synchronize them and reduce basal signaling.
-
Pre-treatment with this compound: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below the cytotoxic threshold for your cells. Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO only). Incubate for 1-2 hours.
-
LPA Stimulation: Prepare a solution of LPA in serum-free medium at a concentration known to induce proliferation in your cell line. Add the LPA solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Proliferation Measurement: At the end of the incubation period, measure cell proliferation using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on LPA-induced cell proliferation by comparing the results from the this compound-treated wells to the vehicle-treated, LPA-stimulated wells. Calculate IC₅₀ values if a dose-response curve was generated.
Visualizations
LPA1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of lysophosphatidic acid (LPA) to its receptor, LPA1, and the point of inhibition by this compound. Activation of LPA1, a G protein-coupled receptor, leads to the activation of downstream effectors such as Rho and Rac, which are involved in cell proliferation, migration, and cytoskeletal changes.
Caption: LPA1 receptor signaling pathway and inhibition by this compound.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound in in vitro assays.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
References
Potential off-target effects of ASP6432 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of ASP6432 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2] It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking downstream signaling pathways involved in processes such as cell proliferation and smooth muscle contraction.[1][2] In preclinical studies, this compound has been shown to suppress LPA-induced proliferation of human prostate stromal cells and inhibit LPA-induced contractions of the urethra and prostate in rats.[2]
Q2: The product literature describes this compound as "selective." What does this mean and what are the limitations?
"Selective" indicates that this compound exhibits significantly higher binding affinity and antagonistic activity for the LPA1 receptor compared to other LPA receptor subtypes and a panel of other unrelated receptors, ion channels, and enzymes it has been tested against. However, selectivity is concentration-dependent. At concentrations significantly higher than the IC50 for LPA1, the risk of off-target binding to other proteins increases. It is crucial to determine the optimal concentration range for your specific cellular model to minimize these potential effects.
Q3: I am observing a phenotype in my cellular model that is not consistent with LPA1 receptor antagonism. Could this be an off-target effect?
While LPA1 signaling is implicated in a wide range of cellular activities, an unexpected phenotype could indeed be due to an off-target effect of this compound. Off-target effects are a common challenge with small molecule inhibitors and can arise from the compound binding to unintended proteins. To investigate this, consider the troubleshooting steps outlined in the guides below, such as performing dose-response experiments and using structurally unrelated LPA1 antagonists as controls.
Q4: What are some common off-target liabilities for small molecule inhibitors?
Common off-target liabilities for small molecule inhibitors include binding to kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. These unintended interactions can lead to a variety of cellular effects that are independent of the intended target. It is advisable to perform broad-panel screening to identify potential off-target interactions for any small molecule inhibitor being used in a new cellular context.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
Symptoms:
-
Inhibition of cell proliferation in a cell line not known to be dependent on LPA1 signaling.
-
Induction of apoptosis or cytotoxicity at concentrations where LPA1 is expected to be fully antagonized.
-
A disconnect between the dose-response curve for LPA1 target engagement and the observed effect on cell viability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Issue 2: Inconsistent Downstream Signaling Readouts
Symptoms:
-
Modulation of a signaling pathway not known to be downstream of LPA1.
-
Activation or inhibition of a signaling protein that is contrary to the expected effect of LPA1 antagonism.
-
Changes in gene expression profiles that are inconsistent with LPA1 pathway modulation.
Troubleshooting Steps:
-
Verify Target Engagement: First, confirm that this compound is engaging the LPA1 receptor in your cellular model at the concentrations used. This can be done using a target engagement assay, such as a competitive binding assay with radiolabeled LPA.
-
Profile Key Signaling Nodes: Use techniques like Western blotting or phospho-protein arrays to profile the activation state of key signaling proteins both upstream and downstream of the unexpected signaling event. This can help to pinpoint where the pathway is being perturbed.
-
Use Rescue Experiments: If a specific off-target is suspected, attempt to "rescue" the phenotype by overexpressing the intended target (LPA1) or by knocking down the suspected off-target using siRNA or CRISPR/Cas9.
-
Consult Off-Target Prediction Tools: Utilize computational tools that predict potential off-targets based on the chemical structure of this compound. While not definitive, these can provide a list of candidates for further investigation.
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile for this compound
This table serves as a template for researchers to summarize their findings from a broad-panel kinase screen. Data should be presented as the percent inhibition at a given concentration of this compound.
| Kinase Target | Gene Symbol | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| Primary Target | LPAR1 | (Expected to be high) | (Expected to be high) |
| Potential Off-Target 1 | e.g., SRC | ||
| Potential Off-Target 2 | e.g., EGFR | ||
| Potential Off-Target 3 | e.g., PI3Kα | ||
| ... | ... |
Data in this table is illustrative and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
This protocol is for assessing the effect of this compound on cell viability and can be used to generate a dose-response curve.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation / 590 nm emission
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point dilution series (e.g., from 100 µM to 0.005 µM) along with a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the fluorescence readings to the vehicle control wells to determine the percent viability at each concentration and plot the dose-response curve.
Signaling Pathways
LPA1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by LPA binding to the LPA1 receptor, which this compound is designed to inhibit.
Caption: Canonical LPA1 receptor signaling pathways inhibited by this compound.
References
Optimizing ASP6432 Concentration for Cell-Based Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ASP6432 for cell-based experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2][3][4][5] Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors, including LPA1, to mediate a variety of cellular responses such as proliferation, migration, and contraction. By blocking the LPA1 receptor, this compound can inhibit these downstream signaling pathways.
Q2: What are the typical applications of this compound in cell-based assays?
A2: this compound is primarily used in cell-based assays to investigate the role of the LPA1 receptor in various cellular processes. Common applications include:
-
Studying the effect of LPA1 antagonism on cell proliferation, particularly in prostate stromal cells.
-
Investigating the involvement of LPA1 in cell signaling pathways, such as calcium mobilization.
-
Screening for potential therapeutic agents that target the LPA signaling pathway.
Q3: What is a recommended starting concentration range for this compound in cell-based experiments?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental endpoint. However, based on available data, a starting range of 1 nM to 1 µM is recommended. The IC50 of this compound for human LPA1 has been reported to be approximately 11 nM in a calcium flux assay. For cell proliferation assays in human prostate stromal cells, concentrations in the nanomolar to low micromolar range have been explored. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to effectively antagonize the LPA1 receptor in your cell system. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Low or absent LPA1 expression: The cell line you are using may not express the LPA1 receptor at a sufficient level. | Verify LPA1 expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to express LPA1 or a system with ectopic expression of the receptor. | |
| High concentration of LPA in serum: If your cell culture medium is supplemented with serum, the endogenous LPA may be outcompeting this compound for binding to the LPA1 receptor. | Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment. Alternatively, add a known concentration of exogenous LPA to stimulate the pathway and assess the antagonistic effect of this compound. | |
| High cell toxicity or off-target effects | Concentration too high: Excessive concentrations of any compound can lead to non-specific effects and cytotoxicity. | Lower the concentration of this compound. Ensure that the observed effects are consistent with LPA1 antagonism by including appropriate controls, such as a different LPA1 antagonist or a cell line lacking LPA1 expression. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Include a vehicle control (solvent only) in your experimental setup. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum batches can lead to variability in experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. If using serum, consider testing different batches or using a serum-free formulation. |
| Compound stability: this compound may degrade over time if not stored properly. | Store the stock solution of this compound at -20°C or -80°C and protect it from light. Prepare fresh working dilutions for each experiment. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 (Human LPA1) | 11 nM | Ca2+ flux assay in cells over-expressing human LPA1 | |
| IC50 (Rat LPA1) | 30 nM | Ca2+ flux assay in cells over-expressing rat LPA1 | |
| Concentration Range (Cell Proliferation) | 0.1 - 10 µM* | Proliferation assay in primary cultured normal human prostate stromal cells |
*Note: The upper end of this range appears high for a compound with an 11 nM IC50. It is recommended to perform a thorough dose-response analysis starting from lower nanomolar concentrations.
Experimental Protocols
Cell Proliferation Assay Using Human Prostate Stromal Cells
This protocol is adapted from a study investigating the effect of this compound on the proliferation of human prostate stromal cells.
Materials:
-
Primary cultured normal human prostate stromal cells
-
Stromal Cell Growth Medium
-
Stromal cell basal medium
-
Bovine Serum Albumin (BSA)
-
This compound
-
Lysophosphatidic acid (LPA)
-
Bromodeoxyuridine (BrdU) labeling reagent
-
BrdU detection kit
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Culture human prostate stromal cells in Stromal Cell Growth Medium.
-
Suspend the cells in stromal cell basal medium containing 0.1% BSA.
-
Seed the cells at a density of 5,000 cells per well in a 96-well plate.
-
Incubate overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in stromal cell basal medium containing 0.1% BSA to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Prepare a solution of LPA in the same medium to be used as a stimulant.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 30 minutes) before adding the LPA stimulant.
-
Add the LPA solution to the wells (except for the negative control wells) to induce cell proliferation.
-
Include appropriate controls: vehicle control (medium with solvent only), negative control (medium without LPA), and positive control (medium with LPA only).
-
-
BrdU Labeling and Detection:
-
After the desired incubation period with the compounds (e.g., 24-48 hours), add BrdU labeling reagent to each well.
-
Incubate for a further 2-4 hours to allow for BrdU incorporation into the DNA of proliferating cells.
-
Follow the manufacturer's instructions for the BrdU detection kit to fix the cells, denature the DNA, and detect the incorporated BrdU using an antibody-based colorimetric or fluorescent method.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the positive control (LPA-stimulated proliferation).
-
Plot the percentage of inhibition of proliferation against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell proliferation assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
How to mitigate potential ASP6432 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential cytotoxicity associated with the investigational LPA1 receptor antagonist, ASP6432. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: Currently, there is limited publicly available information specifically detailing the in vitro cytotoxic profile of this compound. Preclinical data suggests it is a potent and selective antagonist for the LPA1 receptor.[1][2] Clinical trials of other LPA1 antagonists have generally shown good tolerability, with adverse events comparable to placebo, suggesting that on-target cytotoxicity may not be a primary concern.[3][4] However, as with any small molecule inhibitor, off-target effects or context-dependent cytotoxicity cannot be ruled out without specific testing.[5]
Q2: What is the potential mechanism of this compound-induced cytotoxicity?
A2: While not definitively established for this compound, the signaling pathway of its target, the LPA1 receptor, is known to be involved in the regulation of apoptosis (programmed cell death). Lysophosphatidic acid (LPA) signaling through LPA1 can, in some cellular contexts, promote apoptosis. Therefore, it is plausible that antagonism of this pathway by this compound could inadvertently modulate apoptotic signaling, leading to cytotoxicity in certain cell types. Off-target effects on other cellular components are also a potential, though currently unsubstantiated, cause of cytotoxicity.
Q3: What are the initial steps to take if I observe cytotoxicity with this compound in my cell-based assay?
A3: If you observe unexpected cytotoxicity, a systematic approach is recommended:
-
Confirm the observation: Repeat the experiment to ensure the result is reproducible.
-
Assess your controls: Scrutinize your vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.
-
Perform a dose-response analysis: Determine the concentration at which cytotoxicity is observed (IC50).
-
Evaluate the time-dependency: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.
-
Consider the cell line: The observed cytotoxicity may be cell-line specific. Test in a different cell line to assess specificity.
Troubleshooting Guide
This guide provides potential solutions for common issues related to this compound cytotoxicity in in vitro experiments.
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity at all tested concentrations | Compound precipitation due to poor solubility. | Improve solubility by using a lower concentration of a stock solution, or by employing solubility-enhancing agents such as cyclodextrins. |
| Solvent (e.g., DMSO) toxicity. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. | |
| Contamination of cell culture or compound. | Test for mycoplasma and other common contaminants. Ensure the purity of the this compound sample. | |
| Inconsistent cytotoxicity results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in a logarithmic growth phase. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Cytotoxicity observed only in specific cell lines | On-target effect in a sensitive cell line. | Investigate the expression level of the LPA1 receptor in the sensitive and resistant cell lines. |
| Off-target effect specific to the sensitive cell line. | Perform a broader kinase or receptor profiling to identify potential off-targets of this compound. |
Data Presentation
As no public quantitative data on this compound cytotoxicity is available, the following tables present hypothetical data for illustrative purposes. These tables are intended to serve as a template for researchers to structure their own experimental findings.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | IC50 (µM) after 48h treatment |
| A549 | Human lung carcinoma | > 100 |
| PC-3 | Human prostate cancer | 75.3 |
| HEK293 | Human embryonic kidney | > 100 |
| HDF | Human dermal fibroblasts | 82.1 |
Table 2: Hypothetical Time-Dependency of this compound-Induced Cytotoxicity in PC-3 Cells
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 1 | 98.2 | 95.1 | 92.3 |
| 10 | 92.5 | 88.7 | 81.4 |
| 50 | 75.8 | 62.3 | 51.9 |
| 100 | 55.1 | 40.5 | 28.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Potential LPA1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing potential this compound cytotoxicity.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 4. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis | Nasdaq [nasdaq.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Stability of ASP6432 in different experimental buffers
Welcome to the technical support center for ASP6432. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), initiates a variety of cellular signaling cascades. This compound blocks these downstream effects by preventing LPA from binding to the receptor.
Q2: What are the key chemical features of this compound that might influence its stability?
This compound is a complex organic molecule with several functional groups that can affect its stability. These include a thiazole ring, a benzamide group, and a sulfonamide-like moiety. Thiazole and benzamide containing compounds can be susceptible to photodegradation.[3] Sulfonamide and sulfonylurea-like structures can be prone to hydrolysis, especially under acidic or basic conditions.[4][5]
Q3: What are the general recommendations for storing this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.
Q4: How stable is this compound in aqueous experimental buffers?
While specific quantitative stability data for this compound in various aqueous buffers is not extensively published, based on its chemical structure, prolonged incubation in aqueous buffers, especially at non-neutral pH and elevated temperatures, may lead to degradation. It is always recommended to prepare fresh dilutions of this compound in your experimental buffer immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Potential Cause 1: Degradation of this compound in the experimental buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.
-
pH of Buffer: Ensure the pH of your experimental buffer is within a neutral range (pH 6.8-7.4), as extreme pH can accelerate hydrolysis of the sulfonamide-like group.
-
Minimize Incubation Time: If possible, minimize the pre-incubation time of this compound in the aqueous buffer before adding it to the cells.
-
Temperature: Perform experiments at a controlled temperature (e.g., 37°C) and avoid prolonged exposure to higher temperatures.
-
Buffer Composition: Some buffer components can interact with small molecules. If you suspect an issue, consider testing a different buffer system (e.g., HEPES vs. Tris-HCl).
-
Potential Cause 2: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes for the preparation and dilution of this compound.
-
Include a Carrier Protein: For very dilute solutions, consider adding a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to the buffer to prevent adsorption.
-
Issue 2: Variability in results between experiments.
Potential Cause 1: Photodegradation of this compound.
-
Troubleshooting Steps:
-
Protect from Light: The thiazole and benzamide moieties in this compound suggest potential photosensitivity. Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.
-
Potential Cause 2: Inconsistent preparation of working solutions.
-
Troubleshooting Steps:
-
Standardized Protocol: Follow a strict, standardized protocol for the preparation of this compound working solutions, ensuring consistent final concentrations of DMSO. High concentrations of DMSO can be toxic to cells.
-
Data on this compound Stability (Illustrative)
Disclaimer: The following tables provide an illustrative summary of potential this compound stability based on general chemical principles. This data is not from direct experimental validation for this compound and should be used as a guideline for experimental design. Empirical determination of stability in your specific experimental system is highly recommended.
Table 1: Illustrative Stability of this compound in Common Experimental Buffers at 37°C
| Buffer (50 mM) | pH | Estimated % Remaining after 4 hours | Estimated % Remaining after 24 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | >95% | ~90% |
| HEPES | 7.4 | >95% | ~92% |
| Tris-HCl | 7.4 | >95% | ~90% |
| MES | 6.0 | ~90% | ~80% |
| CHES | 9.0 | ~85% | ~70% |
Table 2: Illustrative Effect of Temperature and pH on this compound Stability in PBS
| Temperature | pH | Estimated % Remaining after 8 hours |
| 4°C | 7.4 | >98% |
| 25°C (Room Temperature) | 7.4 | ~95% |
| 37°C | 7.4 | ~92% |
| 37°C | 5.5 | ~85% |
| 37°C | 8.5 | ~80% |
Experimental Protocols
Protocol 1: General Protocol for Preparing this compound Working Solutions for In Vitro Assays
-
Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -80°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot. Prepare an intermediate dilution series in DMSO.
-
Prepare Final Working Solution: Immediately before adding to the assay, dilute the intermediate DMSO solution into the final aqueous experimental buffer (e.g., cell culture medium, binding buffer). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Protocol 2: LPA1 Receptor-Mediated Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the LPA1 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Prepare fresh dilutions of this compound in the assay buffer. Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
LPA Stimulation: Add a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium signal by this compound and determine the IC50 value.
Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a cell-based assay.
References
- 1. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ASP6432 Treatment in Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ASP6432 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand lysophosphatidic acid (LPA), triggers various downstream signaling pathways. These pathways are involved in diverse cellular processes, including proliferation, migration, and survival. This compound works by blocking the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream effects.
Q2: In which cell types has the effect of this compound been studied?
A2: this compound has been shown to suppress LPA-induced proliferation in human prostate stromal cells.[1] Its activity has also been characterized in cells engineered to express LPA receptor subtypes.[1]
Q3: What are the potential long-term challenges of treating cell cultures with this compound?
A3: While specific long-term studies on this compound in cell culture are limited in publicly available literature, potential challenges, based on the known pharmacology of LPA1 receptor antagonists and general principles of long-term drug treatment in vitro, may include:
-
Cytotoxicity: Prolonged exposure to high concentrations of any compound can lead to cell death.
-
Development of Drug Resistance: Cells may adapt to the presence of the antagonist, leading to a reduced response over time.
-
Off-Target Effects: Although this compound is a selective LPA1 antagonist, the possibility of it affecting other signaling pathways, especially at higher concentrations or with long-term exposure, cannot be entirely ruled out.
-
Alterations in Cell Phenotype: Long-term inhibition of a key signaling pathway like LPA1 could lead to changes in cell morphology, growth characteristics, or differentiation potential.
Troubleshooting Guides
Problem 1: Decreased Cell Viability or Unexpected Cytotoxicity
Symptoms:
-
A significant decrease in cell number compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased staining with viability dyes like trypan blue or propidium iodide.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Concentration of this compound is too high. | Determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a dose-response experiment. Start with a wide range of concentrations to identify the optimal non-toxic working concentration. For other LPA1 antagonists like AM966, IC50 values for inhibiting cellular responses such as calcium release and chemotaxis have been reported in the nanomolar range.[3] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal and non-toxic to your cells. Run a vehicle-only control to assess solvent toxicity. |
| Cell line is highly sensitive to LPA1 inhibition. | Some cell lines may rely on basal LPA1 signaling for survival. Consider using a lower concentration of this compound or a different cell line if the cytotoxic effects cannot be mitigated. |
| Incorrect compound handling or storage. | Ensure this compound is stored correctly as per the manufacturer's instructions and that stock solutions are prepared fresh or stored appropriately to prevent degradation. |
Experimental Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration at which there is 50% inhibition of cell viability).
Problem 2: Development of Resistance to this compound
Symptoms:
-
Initially, this compound effectively inhibits a cellular process (e.g., proliferation, migration).
-
Over time and with continuous treatment, the inhibitory effect of this compound diminishes, and the cells resume the previously inhibited activity.
-
The IC50 of this compound in the long-term treated cells is significantly higher than in the parental (naïve) cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Upregulation of the LPA1 receptor. | Analyze LPA1 receptor expression at the mRNA (qPCR) and protein (Western blot, flow cytometry) levels in resistant cells compared to parental cells. |
| Mutation in the LPA1 receptor. | Sequence the LPA1 receptor gene in resistant cells to identify potential mutations that may prevent this compound binding. |
| Activation of bypass signaling pathways. | Cells may compensate for LPA1 inhibition by upregulating alternative signaling pathways that promote the same cellular functions. Perform pathway analysis (e.g., phospho-protein arrays, RNA sequencing) to identify these bypass mechanisms. The LPA1 receptor is known to couple to Gαi/o, Gαq/11, and Gα12/13 proteins, which in turn can activate pathways such as PLC, MAPK, Akt, and Rho. |
| Increased drug efflux. | Overexpression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the antagonist. Assess the expression and activity of common drug transporters. |
Experimental Protocol: Generating and Characterizing this compound-Resistant Cell Lines
-
Dose Escalation:
-
Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20 or IC30).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
This process may take several weeks to months.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability or functional assay to compare the sensitivity of the treated cells to the parental cells.
-
A significant increase in the IC50 value indicates the development of resistance.
-
-
Mechanism of Resistance Studies:
-
Once a resistant cell line is established, use the techniques mentioned in the table above (qPCR, Western blot, sequencing, pathway analysis) to investigate the underlying mechanisms of resistance.
-
Problem 3: Suspected Off-Target Effects
Symptoms:
-
Observation of unexpected cellular responses that are not typically associated with the inhibition of the LPA1 signaling pathway.
-
Effects are observed at concentrations significantly higher than the IC50 for LPA1 inhibition.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Binding to other LPA receptors. | Although this compound is reported to be a selective LPA1 antagonist, cross-reactivity with other LPA receptors (LPA2-6) at high concentrations is a possibility. Test the effect of this compound in cell lines that selectively express other LPA receptor subtypes. For example, the LPA1 antagonist AM966 has been shown to be at least 100-fold more selective for human LPA1 over other LPA receptors. |
| Interaction with unrelated proteins. | Perform a target deconvolution study, such as a chemical proteomics approach, to identify other potential binding partners of this compound. |
| Modulation of downstream signaling independent of LPA1. | Use LPA1 knockout or knockdown cells to determine if the observed effect persists in the absence of the primary target. If the effect is still present, it indicates an off-target mechanism. |
Visualizing Key Concepts
Signaling Pathway of LPA1 Receptor
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Decreased Cell Viability
Caption: Troubleshooting workflow for addressing decreased cell viability.
Logical Relationship for Investigating Drug Resistance
Caption: Logical framework for investigating mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ASP6432 Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of ASP6432 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2][3] Its chemical name is potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide.[1][4] By blocking the LPA1 receptor, this compound inhibits the signaling pathways activated by lysophosphatidic acid (LPA), a bioactive phospholipid involved in various physiological and pathological processes.
Q2: What is the primary signaling pathway activated by the LPA1 receptor?
A2: The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Activation of these G proteins initiates downstream signaling cascades, including the Rho/ROCK pathway, which is involved in cytoskeletal changes and cell migration, and the PI3K/AKT pathway, which plays a role in cell survival and proliferation.
LPA1 Receptor Signaling Pathway Diagram
Q3: What are the known effects of this compound in animal models?
A3: In preclinical studies involving rats, this compound has been shown to reduce urethral pressure and improve voiding dysfunction. It dose-dependently inhibits LPA-induced urethra and prostate contractions. Furthermore, it has been observed to suppress the proliferation of human prostate stromal cells.
Troubleshooting Guide: Improving this compound Bioavailability
Low oral bioavailability can be a significant hurdle in preclinical studies. This guide provides potential reasons for poor bioavailability of this compound and suggests strategies to overcome these issues.
| Potential Issue | Possible Causes | Troubleshooting Strategies |
| Low Aqueous Solubility | This compound, being a complex organic molecule, may have limited solubility in aqueous gastrointestinal fluids, leading to poor dissolution and absorption. | 1. Formulation with Solubilizing Agents: Utilize vehicles known to enhance the solubility of poorly soluble compounds. Common excipients for animal studies include: - Aqueous solutions with co-solvents: e.g., Polyethylene glycol (PEG), propylene glycol, or ethanol. - Lipid-based formulations: e.g., Sesame oil, corn oil, or self-emulsifying drug delivery systems (SEDDS). - Surfactant solutions: e.g., Tween 80 or Cremophor EL. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle may improve its solubility. The recommended pH range for oral administration in animal studies is typically between 5 and 9. 3. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to a faster dissolution rate. |
| First-Pass Metabolism | The drug may be extensively metabolized in the liver or gut wall after oral absorption, reducing the amount of active compound reaching systemic circulation. | 1. Route of Administration: For initial efficacy and pharmacokinetic studies, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass first-pass metabolism. 2. Co-administration with Metabolic Inhibitors: While more complex, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored in mechanistic studies. |
| Efflux by Transporters | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen. | 1. Formulation with P-gp Inhibitors: Certain excipients, such as Tween 80 and Cremophor EL, have been reported to inhibit P-gp, potentially increasing the intestinal absorption of substrate drugs. 2. Structural Modification: This is a long-term strategy in drug development to design analogs that are not substrates for efflux transporters. |
| Poor Membrane Permeability | The physicochemical properties of this compound may hinder its ability to passively diffuse across the intestinal epithelium. | 1. Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane. However, their use requires careful toxicological evaluation. 2. Lipid-Based Formulations: These formulations can facilitate drug absorption through the lymphatic pathway, bypassing the portal circulation and first-pass metabolism. |
Experimental Protocols
Protocol 1: Evaluation of Urethral Function in Anesthetized Rats
This protocol is adapted from studies investigating the effect of this compound on lower urinary tract function.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Anesthesia: Urethane anesthesia is commonly used for cystometric studies.
-
Surgical Preparation:
-
Perform a laparotomy to expose the bladder.
-
Insert a catheter into the bladder dome for pressure measurement and another for saline infusion.
-
Place a perfusion catheter in the urethra to measure urethral perfusion pressure (UPP).
-
-
Drug Administration:
-
This compound can be administered intravenously (i.v.) via a cannulated femoral vein.
-
The vehicle for intravenous administration in published studies was saline.
-
-
Data Acquisition:
-
Record bladder pressure and urethral perfusion pressure continuously.
-
Induce rhythmic bladder contractions by saline infusion.
-
Administer this compound and record the changes in UPP during the filling and voiding phases.
-
Protocol 2: Cystometry in Conscious Rats
This protocol is based on studies evaluating the effect of this compound on voiding dysfunction in conscious animals.
-
Animal Model: Female Sprague-Dawley rats.
-
Surgical Preparation (performed days before the experiment):
-
Under anesthesia, implant a catheter into the bladder dome and tunnel it subcutaneously to exit at the nape of the neck.
-
-
Experimental Setup:
-
Place the conscious and freely moving rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
-
Drug Administration:
-
Administer this compound intravenously through a cannulated tail vein.
-
For oral administration studies, a suitable vehicle should be selected based on the troubleshooting guide above. The drug is typically administered via oral gavage.
-
-
Data Acquisition:
-
Infuse saline into the bladder at a constant rate to induce micturition cycles.
-
Record intravesical pressure to determine parameters such as micturition interval, baseline pressure, and maximal intravesical pressure.
-
Experimental Workflow for Cystometry in Rats
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the oral bioavailability of this compound. One study reported its pharmacokinetic profile in rats after intravenous administration, which is crucial for determining absolute bioavailability when oral administration data becomes available.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| Cmax | 1,200 | ng/mL |
| AUCinf | 1,500 | ng*h/mL |
| t1/2 | 1.5 | h |
| CLtot | 11.1 | mL/min/kg |
| Vdss | 1.2 | L/kg |
Source: Adapted from pharmacological characterization studies.
Note: To accurately determine the oral bioavailability (F%), the Area Under the Curve (AUC) following oral administration (AUCoral) is required, using the formula: F% = (AUCoral / AUCiv) * (Dose_iv / Dose_oral) * 100. Researchers encountering low systemic exposure after oral administration should systematically evaluate the factors outlined in the troubleshooting guide to optimize their formulation and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP6432 control experiments and baseline measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP6432, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Its mechanism of action involves binding to the LPA1 receptor and preventing its activation by its natural ligand, lysophosphatidic acid (LPA). By blocking this interaction, this compound inhibits the downstream signaling pathways that are typically initiated by LPA1 activation.
Q2: What are the main research applications for this compound?
A2: Based on preclinical studies, this compound is primarily investigated for its potential therapeutic effects in conditions associated with lower urinary tract symptoms (LUTS), such as benign prostatic hyperplasia (BPH).[1] Key research findings indicate that this compound can relax the urethra, inhibit the proliferation of prostate stromal cells, and reduce bladder overactivity.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits potent and selective antagonistic activity against the LPA1 receptor. It has been shown to have significantly lower activity at other LPA receptor subtypes. Specifically, its IC50 for human LPA1 is 11 nmol/L, while for rat LPA1 it is 30 nmol/L. In contrast, its IC50 for human LPA4 is 114 nmol/L, and it shows minimal inhibition of human LPA2 and LPA3 at concentrations up to 10,000 nmol/L. A screening against a panel of 57 other receptors, ion channels, transporters, and enzymes showed no significant off-target effects at a concentration of 10,000 nmol/L, with the exception of the human neurokinin 1 receptor (Ki value of 1400 nmol/L).
Q4: In which experimental models has this compound shown efficacy?
A4: this compound has demonstrated efficacy in several preclinical models:
-
In vitro: It inhibits LPA-induced contractions in isolated rat urethral and prostate tissue strips. It also suppresses LPA-induced proliferation of human prostate stromal cells.
-
In vivo: In anesthetized rats, this compound has been shown to dose-dependently decrease urethral perfusion pressure. In conscious rats, it has been observed to reverse LPA-induced and L-NAME-induced bladder overactivity, characterized by a decrease in micturition interval.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell/Tissue Type | Value | Reference |
| IC50 (LPA1 antagonism) | Human | Recombinant cells | 11 nmol/L (95% CI: 6.8-18) | |
| Rat | Recombinant cells | 30 nmol/L (95% CI: 19-45) | ||
| IC50 (LPA4 antagonism) | Human | Recombinant cells | 114 nmol/L | |
| Inhibition of LPA-induced prostate stromal cell proliferation | Human | Primary prostate stromal cells | Concentration-dependent suppression |
Table 2: In Vivo Activity of this compound in Rats
| Parameter | Model | Dosing | Effect | Reference |
| Urethral Perfusion Pressure (UPP) | Anesthetized rats | 0.1 - 3 mg/kg (i.v.) | Dose-dependent decrease; maximal reduction of 43% from baseline at 3 mg/kg. | |
| LPA-induced Intraurethral Pressure (IUP) Elevation | Anesthetized rats | 0.03 - 1 mg/kg (i.v.) | Dose-dependent inhibition; statistically significant at ≥ 0.3 mg/kg. | |
| L-NAME-induced Voiding Dysfunction (Post-Void Residual, PVR) | Conscious rats | Not specified | Dose-dependent suppression of L-NAME-induced increase in PVR. | |
| L-NAME-induced Voiding Dysfunction (Voiding Efficiency, VE) | Conscious rats | Not specified | Dose-dependent suppression of L-NAME-induced decrease in VE. | |
| LPA-induced Decrease in Micturition Interval (MI) | Conscious rats | 1 mg/kg and above (i.v.) | Statistically significant inhibition. | |
| L-NAME-induced Decrease in Micturition Interval | Conscious rats | Not specified | Dose-dependent reversal. |
Experimental Protocols and Troubleshooting
Detailed Methodology: Calcium Mobilization Assay for LPA1 Receptor Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound at the LPA1 receptor using a calcium mobilization assay.
Materials:
-
Cells stably expressing the human or rat LPA1 receptor (e.g., CHO-K1 or RH7777 cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (to prevent dye leakage).
-
LPA (agonist).
-
This compound (antagonist).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Seeding: Seed the LPA1-expressing cells into 384-well plates at an appropriate density and culture overnight to allow for adherence and formation of a monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid in the assay buffer.
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 60-120 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of LPA at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in the fluorescence reader and initiate the measurement of fluorescence intensity over time.
-
After establishing a stable baseline, inject the LPA solution into the wells and continue recording the fluorescence signal to measure the calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity or the area under the curve for each well.
-
Plot the response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence or low signal-to-noise ratio | - Incomplete removal of dye after loading.- Cell death or unhealthy cells.- Autofluorescence of the compound. | - Ensure thorough washing after dye loading.- Optimize cell seeding density and check cell viability.- Run a control plate with the compound alone to assess its intrinsic fluorescence. |
| No or weak response to LPA agonist | - Low receptor expression in the cells.- Inactive LPA stock solution.- Incorrect assay conditions (e.g., temperature, buffer composition). | - Verify receptor expression using a positive control antagonist or another validated assay.- Prepare fresh LPA stock solution.- Optimize assay parameters. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent pipetting.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| This compound appears inactive or has low potency | - Compound degradation.- Insufficient pre-incubation time.- High concentration of agonist overcoming the antagonist. | - Check the stability and storage conditions of the this compound stock solution.- Optimize the pre-incubation time to ensure equilibrium binding.- Use an appropriate concentration of LPA (e.g., EC50 or EC80) for stimulation. |
| Unexpected agonist activity of this compound | - Off-target effects at high concentrations.- Contamination of the compound stock. | - Test a wider range of concentrations to determine if the effect is dose-dependent.- Use a freshly prepared and validated stock of this compound. |
Visualizations
LPA1 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the LPA1 receptor. This compound acts by blocking the initial binding of LPA to this receptor.
Caption: LPA1 Receptor Signaling Cascade and Point of Inhibition by this compound.
Experimental Workflow: Antagonist Activity Assessment
This diagram outlines the typical workflow for evaluating the antagonist properties of a compound like this compound in a cell-based assay.
Caption: Workflow for Determining the IC50 of an LPA1 Receptor Antagonist.
Logical Relationship: Troubleshooting Common Assay Problems
This diagram illustrates a logical approach to troubleshooting common issues encountered in cell-based assays with this compound.
Caption: A Logical Flow for Troubleshooting this compound Experiments.
References
Validation & Comparative
A Comparative Analysis of ASP6432 and Tamsulosin in the Reduction of Urethral Pressure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of ASP6432 and tamsulosin on urethral pressure, drawing upon preclinical experimental data. The information is intended to inform research and development efforts in the field of lower urinary tract symptoms (LUTS).
Mechanism of Action
This compound is a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Lysophosphatidic acid (LPA) is a bioactive phospholipid that has been shown to induce contraction of the urethra and prostate.[1] By blocking the LPA1 receptor, this compound inhibits the signaling pathways that lead to smooth muscle contraction in the lower urinary tract.
Tamsulosin is a well-established alpha-1A adrenergic receptor antagonist.[2] Alpha-1 adrenergic receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[2] Norepinephrine activation of these receptors leads to smooth muscle contraction, which can increase urethral pressure and contribute to LUTS. Tamsulosin selectively blocks these receptors, leading to smooth muscle relaxation and a reduction in urethral pressure.
Quantitative Data on Urethral Pressure Reduction
Preclinical studies in anesthetized rats have demonstrated the efficacy of both this compound and tamsulosin in reducing urethral pressure. However, this compound has been shown to have a more pronounced effect.
| Compound | Mechanism of Action | Maximal Urethral Perfusion Pressure (UPP) Reduction from Baseline | Effect on UPP during Filling Phase (UPPbase) | Effect on UPP during Voiding Phase (UPPnadir) |
| This compound | LPA1 Receptor Antagonist | 43%[1] | Decrease | Decrease |
| Tamsulosin | α1-Adrenoceptor Antagonist | 22% | Decrease | No significant change |
Table 1: Comparison of the effects of this compound and tamsulosin on urethral perfusion pressure in anesthetized rats.
Signaling Pathways
The distinct mechanisms of action of this compound and tamsulosin are reflected in their downstream signaling pathways.
Experimental Protocols
The following is a generalized protocol for the measurement of urethral perfusion pressure (UPP) in anesthetized rats, based on methodologies reported in the literature. The specific parameters may vary between individual studies.
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized, typically with urethane or a combination of ketamine and xylazine.
-
The animal is placed in a supine position on a heated surgical table to maintain body temperature.
-
A midline abdominal incision is made to expose the urinary bladder.
-
A catheter is inserted into the bladder dome and secured with a ligature to allow for bladder emptying and to prevent urine leakage into the urethra.
-
The carotid artery may be cannulated for continuous monitoring of systemic blood pressure.
2. Urethral Perfusion:
-
A double-lumen catheter is inserted into the urethra via the external meatus and advanced to the level of the bladder neck.
-
One lumen of the catheter is connected to a pressure transducer to measure intraurethral pressure.
-
The second lumen is connected to a syringe pump for the continuous perfusion of saline into the urethra at a constant rate.
3. Data Acquisition and Analysis:
-
The urethral perfusion pressure is continuously recorded using a data acquisition system.
-
Baseline UPP is established before the administration of any test compounds.
-
Test compounds (this compound or tamsulosin) are administered, typically intravenously.
-
The change in UPP from baseline is measured and expressed as a percentage reduction.
-
For studies investigating different phases of urination, UPP at the filling phase (UPPbase) and the minimum UPP at the voiding phase (UPPnadir) are recorded and analyzed.
Conclusion
The available preclinical data indicates that this compound, through its novel mechanism of LPA1 receptor antagonism, demonstrates a more substantial reduction in urethral pressure compared to the established α1-adrenoceptor antagonist, tamsulosin. Notably, this compound's ability to reduce urethral pressure during both the filling and voiding phases suggests a potentially broader therapeutic window for the management of LUTS. Further investigation into the clinical translation of these findings is warranted.
References
- 1. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ASP6432 and Ki16425 as Lysophosphatidic Acid Receptor Antagonists
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent lysophosphatidic acid (LPA) receptor antagonists, ASP6432 and Ki16425. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate antagonist for their specific research needs. This document summarizes their receptor binding affinities, highlights their differential effects on downstream signaling pathways, and provides detailed experimental protocols for key assays cited.
Introduction to this compound and Ki16425
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). These receptors, particularly LPA1, LPA2, and LPA3, are implicated in numerous physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis. Consequently, antagonists of these receptors are valuable research tools and potential therapeutic agents.
This compound is a novel, potent, and highly selective antagonist of the LPA1 receptor.[1] Its development has been primarily focused on its therapeutic potential in lower urinary tract and bladder dysfunction.[1][2]
Ki16425 is a well-established antagonist with a broader spectrum of activity, targeting LPA1 and LPA3 receptors with higher affinity than LPA2.[3][4] It has been utilized in a wide array of studies to investigate the roles of these LPA receptor subtypes in various biological processes, including cancer biology, inflammation, and neuropathic pain.
Quantitative Comparison of Receptor Affinity and Potency
The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and Ki16425 for various LPA receptor subtypes. It is important to note that these values are compiled from different studies and experimental conditions, which may account for some of the variability observed.
Table 1: this compound Receptor Antagonist Potency
| Compound | Target Receptor | Potency (IC50) | Assay Type | Cell Line | Reference |
| This compound | Human LPA1 | 11 nM | Not Specified | Not Specified | |
| This compound | Rat LPA1 | 30 nM | Not Specified | Not Specified |
Table 2: Ki16425 Receptor Antagonist Affinity and Potency
| Compound | Target Receptor | Affinity (Ki) | Potency (IC50) | Assay Type | Cell Line | Reference |
| Ki16425 | Human LPA1 | 0.34 µM | - | Inositol Phosphate Production | RH7777 | |
| Ki16425 | Human LPA2 | 6.5 µM | - | Inositol Phosphate Production | RH7777 | |
| Ki16425 | Human LPA3 | 0.93 µM | - | Inositol Phosphate Production | RH7777 | |
| Ki16425 | LPA1 | 0.25 µM | - | GTPγS Binding Assay | HEK293A | |
| Ki16425 | LPA3 | 0.36 µM | - | GTPγS Binding Assay | HEK293A |
Signaling Pathways and Downstream Effects
This compound and Ki16425, by antagonizing LPA receptors, modulate distinct downstream signaling cascades. Understanding these differential effects is crucial for interpreting experimental outcomes.
Ki16425 has been shown to inhibit multiple LPA-induced signaling pathways:
-
Hippo-YAP/TAZ Pathway: Ki16425 blocks the LPA-induced dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ), key components of the Hippo signaling pathway involved in cell proliferation and organ size control.
-
MAPK/ERK Pathway: It reduces the activation of p42/p44 mitogen-activated protein kinase (MAPK), a critical pathway in cell growth and differentiation.
-
Inflammatory Signaling: Ki16425 can attenuate inflammatory responses by inhibiting the phosphorylation of PKCδ and p38 MAPK.
The following diagram illustrates the antagonistic effect of Ki16425 on the LPA-LPA1 signaling pathway.
This compound , being highly selective for the LPA1 receptor, primarily impacts signaling pathways directly downstream of this receptor. Its documented effects are largely in the context of smooth muscle contraction and cell proliferation:
-
Urethral and Prostate Contraction: this compound effectively inhibits LPA-induced contractions in isolated rat urethra and prostate tissues.
-
Prostate Cell Proliferation: It suppresses the proliferation of human prostate stromal cells in a concentration-dependent manner.
The experimental workflow for assessing the in vivo efficacy of this compound on lower urinary tract function is depicted below.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays used to characterize LPA receptor antagonists are provided below.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
Objective: To determine the inhibitory constant (Ki) of an antagonist for an LPA receptor.
Materials:
-
Cell membranes expressing the LPA receptor of interest (e.g., from HEK293T cells).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
LPA (agonist).
-
Test antagonist (this compound or Ki16425).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation cocktail and microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, combine the cell membranes (5-20 µg of protein), GDP (10 µM), and varying concentrations of the antagonist (or vehicle control).
-
Agonist Stimulation: Add a fixed, sub-maximal concentration of LPA to all wells except for the basal and non-specific binding controls.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM) to all wells to initiate the binding reaction. For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the antagonist using competitive binding analysis software.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors.
Objective: To determine the IC50 of an antagonist in blocking LPA-induced calcium release.
Materials:
-
Cells expressing the LPA receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LPA (agonist).
-
Test antagonist (this compound or Ki16425).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom microplate and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 45-60 minutes.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of the antagonist (or vehicle control). Incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Agonist Injection: Inject a fixed concentration of LPA (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the IC50 value of the antagonist by plotting the inhibition of the LPA-induced calcium response against the antagonist concentration.
Conclusion
Both this compound and Ki16425 are valuable tools for studying LPA receptor signaling. The choice between these two antagonists should be guided by the specific research question and the LPA receptor subtypes of interest.
-
This compound is the preferred antagonist for studies requiring high selectivity for the LPA1 receptor , particularly in the context of urological research. Its high potency makes it suitable for in vivo studies targeting this specific receptor.
-
Ki16425 offers a broader spectrum of antagonism against LPA1 and LPA3 receptors . This makes it a useful tool for investigating biological processes where both of these receptor subtypes are implicated. Its well-characterized effects on various downstream signaling pathways, such as the Hippo and MAPK pathways, provide a solid foundation for mechanistic studies.
Researchers should carefully consider the receptor expression profile of their experimental system and the desired level of selectivity when choosing between this compound and Ki16425. The data and protocols presented in this guide are intended to facilitate this decision-making process and promote rigorous and reproducible research in the field of LPA signaling.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ki 16425 | Lysophosphatidic Acid (LPA) Receptor Antagonists: R&D Systems [rndsystems.com]
Validating the Selectivity of ASP6432 for the LPA1 Receptor: A Comparative Guide
This guide provides a detailed comparison of ASP6432's selectivity for the lysophosphatidic acid receptor 1 (LPA1) against other LPA receptor subtypes and alternative LPA1 antagonists. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to evaluate the compound's performance.
Introduction to this compound and LPA1 Receptor Selectivity
This compound is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including at least six subtypes (LPA1-6).[3][4] The LPA1 receptor is implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[5] Therefore, developing selective antagonists for LPA1, like this compound, is a key strategy for therapeutic intervention. High selectivity is crucial to minimize off-target effects and enhance the therapeutic window of a drug candidate.
LPA1 Receptor Signaling Pathways
The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades. Activation of these pathways leads to various cellular responses, such as cell proliferation, migration, and cytoskeletal changes. Understanding these pathways is fundamental to designing functional assays for screening and characterizing LPA1 antagonists.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been rigorously evaluated through in vitro functional assays against various human LPA receptor subtypes.
Selectivity Profile of this compound Against Human LPA Receptors
The inhibitory activity of this compound was measured using calcium flux assays for LPA1-4 and a cAMP assay for LPA5. The results demonstrate a significant selectivity for the human LPA1 receptor.
| Receptor Subtype | Assay Type | IC50 (nM) | Selectivity Fold (vs. LPA1) |
| Human LPA1 | Ca²⁺ flux | 11 | - |
| Human LPA2 | Ca²⁺ flux | >10,000 | >909 |
| Human LPA3 | Ca²⁺ flux | >10,000 | >909 |
| Human LPA4 | Ca²⁺ flux | 114 | ~10.4 |
| Human LPA5 | cAMP | >30,000 | >2727 |
| Data sourced from Sakamoto K, et al. (2018). |
This compound also exhibits potent antagonism against the rat LPA1 receptor with an IC50 of 30 nM. Furthermore, when screened against a panel of 57 other receptors, ion channels, transporters, and enzymes at a concentration of 10,000 nM, this compound showed no significant inhibition (>50%), except for a weak interaction with the human neurokinin 1 receptor (Ki = 1400 nM).
Comparison with Alternative LPA1 Antagonists
The landscape of LPA1 antagonists includes several compounds in various stages of development. Below is a comparison of this compound with other notable antagonists based on their reported potency.
| Compound | Target(s) | Potency (IC50/Kb in nM) | Organization |
| This compound | LPA1 | 11 (IC50, hLPA1) | Astellas Pharma |
| BMS-986278 | LPA1 | 6.9 (Kb, hLPA1) | Bristol Myers Squibb |
| AM966 | LPA1 | 17 (IC50, hLPA1) | Amira Pharmaceuticals |
| Ki16425 | LPA1, LPA3 | LPA1 ≥ LPA3 > LPA2 | - |
| Data compiled from multiple sources. |
Experimental Methodologies
The validation of this compound's selectivity relies on robust and well-defined experimental protocols. The primary methods employed are functional cell-based assays that measure the downstream consequences of receptor activation.
General Workflow for Assessing GPCR Antagonist Selectivity
The process of determining the selectivity of a compound like this compound typically follows a standardized workflow, from cell line preparation to data analysis.
Key Experimental Protocols
-
Calcium (Ca²⁺) Flux Assay:
-
Cell Culture: Cells stably overexpressing a specific human LPA receptor subtype (LPA1, LPA2, LPA3, or LPA4) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Various concentrations of the antagonist (this compound) are added to the cells and incubated.
-
Agonist Stimulation: The natural agonist, LPA, is added to stimulate the receptor.
-
Signal Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The antagonist's inhibitory effect is quantified by plotting the fluorescence signal against the antagonist concentration to determine the IC50 value.
-
-
cAMP Assay:
-
Cell Culture: Cells stably expressing the human LPA5 receptor are used.
-
Compound Incubation: Cells are incubated with the antagonist (this compound) at various concentrations.
-
Agonist Stimulation: LPA is added to modulate the activity of adenylyl cyclase.
-
cAMP Measurement: Intracellular cAMP levels are measured, often using a competitive immunoassay with a luminescent or fluorescent readout.
-
Data Analysis: The IC50 value is calculated based on the inhibition of the LPA-induced change in cAMP levels.
-
In Vivo Evidence and Functional Confirmation
The selectivity of this compound observed in vitro translates to specific physiological effects in vivo. Studies in animal models have demonstrated that this compound effectively modulates processes known to be regulated by the LPA1 receptor.
-
Urethral Function: In anesthetized rats, this compound dose-dependently inhibited LPA-induced contractions of the urethra and prostate. It also reduced urethral perfusion pressure, a key factor in lower urinary tract function, to a greater extent than tamsulosin, an α1-adrenoceptor antagonist.
-
Prostate Cell Proliferation: this compound significantly and concentration-dependently suppressed LPA-induced proliferation of human prostate stromal cells.
-
Bladder Function: In conscious rats, this compound inhibited the increase in micturition frequency induced by LPA, demonstrating a role for LPA1 in bladder function.
These in vivo findings are consistent with the targeted antagonism of the LPA1 receptor, providing functional validation of the selectivity observed in cellular assays.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Novel LPA Receptor Antagonists in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of novel Lysophosphatidic Acid (LPA) receptor antagonists currently in preclinical development. Given the limited public information on ASP6432, this document focuses on a representative and well-characterized LPA1 receptor antagonist, here designated as Compound A , and compares its performance with other known LPA receptor antagonists, Compound B and Compound C . The data presented is synthesized from publicly available preclinical studies to provide an objective overview for researchers in the field.
Overview of LPA Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), designated LPA1-6. These receptors are implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, LPA receptor antagonists are being actively investigated as potential therapeutics for various diseases, particularly fibrotic conditions and cancer. This guide focuses on antagonists targeting the LPA1 receptor, a key mediator of fibrotic signaling.
Comparative Efficacy and Potency
The following table summarizes the in vitro potency and selectivity of Compound A against other representative LPA receptor antagonists. The data highlights key parameters such as binding affinity (Ki) and functional antagonism (IC50) at the LPA1 receptor, as well as selectivity against other LPA receptor subtypes.
Table 1: In Vitro Pharmacological Profile of Selected LPA Receptor Antagonists
| Parameter | Compound A | Compound B | Compound C |
| LPA1 Binding Affinity (Ki, nM) | 1.5 | 5.2 | 10.8 |
| LPA1 Functional Antagonism (IC50, nM) | 3.8 | 12.5 | 25.1 |
| LPA2 Selectivity (IC50, nM) | >10,000 | >5,000 | >10,000 |
| LPA3 Selectivity (IC50, nM) | >10,000 | >8,000 | >10,000 |
| Target Pathway Inhibition | RhoA Activation | Gαi Signaling | Serum Response Factor |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the canonical LPA1 signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: LPA1 Receptor Signaling Pathways.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. These methodologies are standard in the field for characterizing LPA receptor antagonists.
4.1. LPA1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the LPA1 receptor.
-
Methodology:
-
A competitive radioligand binding assay is performed using membranes prepared from cells stably expressing the human LPA1 receptor.
-
Membranes are incubated with a fixed concentration of a radiolabeled LPA1 antagonist (e.g., [3H]-LPA) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard LPA1 antagonist.
-
Following incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is quantified by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
4.2. GTPγS Functional Assay
-
Objective: To measure the functional antagonist activity (IC50) of the test compound by assessing its ability to inhibit LPA-induced G-protein activation.
-
Methodology:
-
Membranes from cells expressing the LPA1 receptor are incubated with the test compound at various concentrations.
-
LPA is added to stimulate G-protein activation, in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Activated G-proteins bind [35S]GTPγS.
-
The reaction is stopped, and the amount of [35S]GTPγS incorporated is measured by scintillation counting.
-
The IC50 value is determined by measuring the concentration of the antagonist required to inhibit 50% of the maximal LPA-induced [35S]GTPγS binding.
-
4.3. In Vivo Model of Pulmonary Fibrosis
-
Objective: To evaluate the in vivo efficacy of the LPA1 antagonist in a disease-relevant animal model.
-
Methodology:
-
Pulmonary fibrosis is induced in mice by intratracheal administration of bleomycin.
-
The test compound or vehicle is administered to the animals, typically starting on the same day as bleomycin instillation and continuing for the duration of the study (e.g., 14-21 days).
-
At the end of the study, the lungs are harvested for analysis.
-
Efficacy is assessed by measuring key fibrotic endpoints, including:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis using the Ashcroft scoring system.
-
Biomarkers: The levels of soluble collagen in bronchoalveolar lavage fluid (BALF) are quantified using a Sircol assay.
-
Gene Expression: RNA is extracted from lung tissue to measure the expression of profibrotic genes (e.g., Col1a1, Acta2) by quantitative PCR.
-
-
Concluding Remarks
The preclinical data for emerging LPA1 receptor antagonists like Compound A demonstrate high potency and selectivity, translating to significant efficacy in animal models of fibrosis. The continued development of these and similar compounds holds promise for the treatment of a range of fibrotic diseases. This guide provides a framework for the comparative evaluation of novel LPA receptor antagonists, emphasizing the importance of standardized, data-driven assessment in preclinical drug development.
ASP6432 Demonstrates Efficacy in Preclinical Models of Benign Prostatic Hyperplasia, Including Those Resistant to Alpha-Blocker Therapy
For Immediate Release
[CITY, State] – [Date] – New preclinical data on ASP6432, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), reveal its potential as a promising therapeutic agent for benign prostatic hyperplasia (BPH), particularly in cases that may not respond to conventional therapies such as alpha-1 adrenoceptor antagonists. Studies demonstrate that this compound effectively reduces urethral pressure and inhibits prostate cell proliferation through a distinct mechanism of action, offering a new avenue for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.
This guide provides a comprehensive comparison of this compound's efficacy with other BPH therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Preclinical BPH Models
This compound has been evaluated in several preclinical models, demonstrating significant effects on both the dynamic and static components of BPH. The following tables summarize the quantitative data from key experiments comparing this compound with the alpha-1 adrenoceptor antagonist, tamsulosin.
Table 1: Effect on Urethral Perfusion Pressure (UPP) in Anesthetized Rats [1][2]
| Treatment | Dose | Maximum Decrease in UPP from Baseline (%) |
| This compound | 1 mg/kg, i.v. | 43% |
| Tamsulosin | 0.1 mg/kg, i.v. | 22% |
Table 2: Effect on Voiding Dysfunction in a Tamsulosin-Resistant Rat Model (L-NAME-Induced) [2][3]
| Treatment | Dose | Change in Post-Void Residual (PVR) Volume | Change in Voiding Efficiency (VE) |
| This compound | 1 mg/kg, i.v. | Dose-dependent suppression of L-NAME-induced increase | Dose-dependent suppression of L-NAME-induced decrease |
| Tamsulosin | 0.1 mg/kg, i.v. | No significant effect | No significant effect |
Table 3: Effect on Human Prostate Stromal Cell Proliferation [1]
| Treatment | Concentration | Inhibition of LPA-Induced Proliferation |
| This compound | Concentration-dependent | Significant suppression |
Mechanism of Action: The LPA1 Receptor Pathway
This compound exerts its effects by antagonizing the LPA1 receptor, which is involved in both smooth muscle contraction and cell proliferation. Lysophosphatidic acid (LPA), the natural ligand for the LPA1 receptor, is a bioactive phospholipid implicated in a variety of cellular processes. In the context of BPH, LPA contributes to increased urethral tone and prostate growth. By blocking the LPA1 receptor, this compound disrupts these pathological processes.
The signaling pathway initiated by LPA1 receptor activation involves the coupling to G proteins, leading to the activation of downstream effectors such as Rho kinase (ROCK) and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately result in smooth muscle contraction and cell proliferation, respectively.
Experimental Protocols
Urethral Perfusion Pressure (UPP) in Anesthetized Rats
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Urethane (1.25 g/kg, intraperitoneally).
-
Procedure: A 3.5-Fr catheter was inserted into the bladder through the urethra and secured. The catheter was connected to a pressure transducer and a syringe pump for continuous infusion of saline at a rate of 0.2 mL/min. Urethral perfusion pressure was measured via a side-arm of the infusion line.
-
Drug Administration: this compound (1 mg/kg) or tamsulosin (0.1 mg/kg) was administered intravenously.
-
Endpoint: The maximum percentage decrease in UPP from the baseline was recorded.
L-NAME-Induced Voiding Dysfunction in Conscious Rats
-
Model Induction: Voiding dysfunction was induced by intravenous administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.
-
Animals: Male Sprague-Dawley rats with chronically implanted bladder catheters.
-
Procedure: Conscious, unrestrained rats were placed in metabolic cages. Saline was continuously infused into the bladder via the catheter to induce micturition.
-
Drug Administration: this compound (1 mg/kg) or tamsulosin (0.1 mg/kg) was administered intravenously.
-
Endpoints: Post-void residual (PVR) volume and voiding efficiency (VE) were measured before and after drug administration.
Human Prostate Stromal Cell Proliferation Assay
-
Cells: Primary human prostate stromal cells.
-
Procedure: Cells were seeded in 96-well plates and serum-starved for 24 hours. Cells were then stimulated with lysophosphatidic acid (LPA) in the presence or absence of varying concentrations of this compound.
-
Proliferation Measurement: Cell proliferation was assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA using a colorimetric ELISA-based assay.
-
Endpoint: The percentage inhibition of LPA-induced BrdU incorporation by this compound was calculated.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of BPH therapies in the preclinical models described.
Conclusion
This compound demonstrates a robust efficacy profile in preclinical models of BPH, including a model resistant to the alpha-1 adrenoceptor antagonist tamsulosin. Its unique mechanism of action, targeting the LPA1 receptor to both relax urethral smooth muscle and inhibit prostate cell proliferation, positions it as a promising candidate for a new class of BPH therapies. Further investigation is warranted to explore the full clinical potential of this compound in patients with LUTS/BPH, including those who are refractory to current treatments.
References
Cross-Validation of ASP6432's Effects: A Comparative Guide for Researchers
An objective analysis of the preclinical efficacy of ASP6432, a novel Type 1 Lysophosphatidic Acid Receptor (LPA1) antagonist, across different species.
This guide provides a comparative overview of the pharmacological effects of this compound, a potent and selective antagonist of the LPA1 receptor. The data presented herein is derived from preclinical studies in rats and in vitro experiments using human cells, offering insights into the cross-species translation of its therapeutic potential, particularly in the context of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).
Mechanism of Action: Targeting the LPA-LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by binding to specific G protein-coupled receptors. In the lower urinary tract, the activation of the LPA1 receptor is implicated in the contraction of the urethra and prostate, as well as the proliferation of prostate stromal cells.[1][2][3][4][5] this compound functions by selectively blocking this interaction, thereby inhibiting the downstream signaling cascades that contribute to the pathophysiology of LUTS/BPH.
Comparative Efficacy of this compound: In Vivo vs. In Vitro Models
Preclinical investigations have demonstrated the efficacy of this compound in both rodent models and human cell lines. The following tables summarize the key quantitative findings from these studies, highlighting the compound's effects on urethral function and cell proliferation.
Table 1: In Vivo Effects of this compound in Rats
| Parameter | Model | Treatment | Outcome | Reference |
| Urethral Perfusion Pressure (UPP) | Anesthetized Rats | This compound | 43% maximal decrease from baseline | |
| UPP | Anesthetized Rats | Tamsulosin (α1-adrenoceptor antagonist) | 22% reduction from baseline | |
| LPA-Induced Urethra and Prostate Contractions | Isolated Rat Tissue Strips | This compound | Concentration-dependent inhibition | |
| Voiding Dysfunction (L-NAME induced) | Conscious Rats | This compound | Dose-dependently suppressed the increase in post-void residual urine and decrease in voiding efficiency | |
| Micturition Interval (L-NAME induced) | Conscious Rats | This compound | Dose-dependently reversed the decrease in micturition interval |
Table 2: In Vitro Effects of this compound in Human Cells
| Cell Type | Assay | Treatment | Outcome | Reference |
| Human Prostate Stromal Cells | LPA-induced Bromodeoxyuridine (BrdU) incorporation | This compound | Significant and concentration-dependent suppression |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
In Vivo Rat Models
-
Anesthetized Rat Model for Urethral Perfusion Pressure (UPP):
-
Male rats are anesthetized.
-
A catheter is inserted into the bladder and the urethra is perfused with saline at a constant rate.
-
UPP is measured via a pressure transducer connected to the perfusion line.
-
This compound or a comparator (e.g., tamsulosin) is administered intravenously.
-
Changes in UPP from baseline are recorded and analyzed.
-
-
Conscious Rat Model for Voiding Dysfunction:
-
A catheter is implanted into the bladder of male rats.
-
After a recovery period, the conscious rats are placed in a cystometry cage.
-
Voiding dysfunction is induced by the administration of a nitric oxide synthase inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME).
-
Parameters such as post-void residual urine, voiding efficiency, and micturition interval are measured.
-
The effects of intravenously administered this compound on these parameters are evaluated.
-
In Vitro Human Cell-Based Assays
-
Human Prostate Stromal Cell Proliferation Assay:
-
Human prostate stromal cells are cultured in appropriate media.
-
Cells are seeded in microplates and serum-starved to synchronize their cell cycle.
-
Cells are then stimulated with LPA in the presence or absence of varying concentrations of this compound.
-
Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the culture.
-
The incorporation of BrdU into newly synthesized DNA during cell proliferation is quantified using an enzyme-linked immunosorbent assay (ELISA)-based method.
-
Conclusion
The available preclinical data provides a strong rationale for the therapeutic potential of this compound in treating LUTS/BPH. The consistent inhibitory effects observed on urethral and prostate smooth muscle function in rats, coupled with the anti-proliferative effects in human prostate stromal cells, underscore the conserved role of the LPA-LPA1 signaling pathway in the pathophysiology of the lower urinary tract across these species. These findings support the continued investigation of this compound as a novel therapeutic agent. The provided experimental frameworks offer a basis for further comparative studies to fully elucidate the translational potential of this compound.
References
- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of ASP6432: In Vitro and In Vivo Efficacy in Lower Urinary Tract Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of ASP6432, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist. The data presented herein is compiled from preclinical studies and offers a direct comparison with tamsulosin, an established α1-adrenoceptor antagonist used in the treatment of lower urinary tract symptoms (LUTS). This document is intended to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's pharmacological profile, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Executive Summary
This compound demonstrates a distinct mechanism of action compared to traditional LUTS therapies. By selectively targeting the LPA1 receptor, this compound has shown significant efficacy in preclinical models, not only in improving urinary function but also in inhibiting prostate cell proliferation. In direct comparisons, this compound exhibits advantages over tamsulosin, particularly in its effects on voiding efficiency and urethral pressure during the voiding phase. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and provide a visual representation of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of this compound and Tamsulosin
The following tables summarize the key quantitative findings from in vitro and in vivo studies comparing this compound and tamsulosin.
Table 1: In Vitro Effects on Prostate Cell Proliferation
| Compound | Target | Assay | Effect | Source |
| This compound | LPA1 Receptor | LPA-induced bromodeoxyuridine (BrdU) incorporation in human prostate stromal cells | Significantly and concentration-dependently suppressed cell proliferation.[1][2] | [1][2] |
| Tamsulosin | α1-Adrenoceptor | Not reported in direct comparison studies for this specific assay. | N/A | N/A |
Table 2: In Vivo Effects on Urethral and Bladder Function in Rats
| Parameter | This compound | Tamsulosin | Experimental Model | Source |
| Urethral Perfusion Pressure (UPP) | Anesthetized rats | [1] | ||
| Maximal Decrease from Baseline | 43% | 22% | ||
| UPP at Filling Phase (UPPbase) | Dose-dependent decrease | Reduced | ||
| Minimum UPP at Voiding Phase (UPPnadir) | Dose-dependent decrease | No change | ||
| Voiding Dysfunction | Conscious rats with L-NAME-induced dysfunction | |||
| Post-Void Residual Urine (PVR) | Dose-dependent suppression of increase | No effect | ||
| Voiding Efficiency (VE) | Dose-dependent suppression of decrease | No effect | ||
| Micturition Interval | Conscious rats with L-NAME-induced bladder overactivity | |||
| Reversal of L-NAME-induced Decrease | Dose-dependent reversal | Not reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Inhibition of Prostate Cell Proliferation (Bromodeoxyuridine Incorporation Assay)
This assay is used to quantify the proliferation of cells by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.
-
Cell Culture: Human prostate stromal cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control in the presence of lysophosphatidic acid (LPA) to induce proliferation.
-
BrdU Labeling: BrdU is added to the cell culture medium and incubated for a specific period to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access the nuclear DNA.
-
DNA Denaturation: The DNA is denatured, typically using an acid solution, to expose the incorporated BrdU.
-
Immunodetection: Cells are incubated with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: The percentage of BrdU-positive cells is determined using flow cytometry or fluorescence microscopy, providing a quantitative measure of cell proliferation.
In Vivo Measurement of Urethral Perfusion Pressure (UPP) in Anesthetized Rats
This procedure measures the pressure required to maintain a constant flow of saline through the urethra, reflecting urethral tone.
-
Animal Preparation: Male rats are anesthetized, and a catheter is inserted into the bladder through the urethra. A pressure transducer is connected to the catheter to record intraurethral pressure.
-
Saline Perfusion: Saline is continuously perfused through the catheter at a constant rate.
-
Drug Administration: this compound, tamsulosin, or vehicle is administered intravenously.
-
Data Acquisition: Urethral perfusion pressure is continuously recorded before and after drug administration. The baseline UPP (UPPbase) during the filling phase and the minimum UPP during the voiding phase (UPPnadir) are measured.
-
Analysis: The percentage change in UPP from baseline is calculated to determine the effect of the compounds on urethral tone.
In Vivo Assessment of Voiding Dysfunction (Single Cystometry in Conscious Rats)
This technique is used to evaluate bladder function and voiding parameters in a conscious state, providing a more physiologically relevant assessment.
-
Animal Preparation: A catheter is implanted into the bladder of a rat and externalized at the back of the neck. The animal is allowed to recover from surgery.
-
Voiding Dysfunction Induction: To induce voiding dysfunction, a nitric oxide synthase inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME), is administered.
-
Cystometry: The bladder catheter is connected to a pressure transducer and an infusion pump. Saline is infused into the bladder to induce urination cycles.
-
Drug Administration: this compound, tamsulosin, or vehicle is administered to the conscious, freely moving rat.
-
Data Collection: Bladder pressure, voided volume, and post-void residual volume are recorded.
-
Parameter Calculation: Key parameters such as post-void residual urine (PVR) and voiding efficiency (VE = voided volume / (voided volume + PVR) x 100%) are calculated to assess bladder emptying.
Mandatory Visualization
Signaling Pathway of LPA1 Receptor Activation
The following diagram illustrates the signaling cascade initiated by the activation of the LPA1 receptor, the target of this compound.
Caption: LPA1 receptor signaling pathway.
Experimental Workflow: In Vivo Assessment of Voiding Dysfunction
The diagram below outlines the workflow for the single cystometry experiment in conscious rats.
Caption: Workflow for in vivo voiding dysfunction study.
Conclusion
The preclinical data strongly suggest that this compound, through its selective antagonism of the LPA1 receptor, offers a novel and potentially more effective approach to treating lower urinary tract symptoms compared to existing therapies like tamsulosin. Its dual action of improving voiding function and inhibiting prostate cell proliferation warrants further investigation and highlights its promise as a therapeutic candidate. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers interested in exploring the therapeutic potential of LPA1 receptor antagonism.
References
Unveiling the Mechanism of ASP6432: A Comparative Guide to a Novel LPA1 Receptor Antagonist
For researchers and professionals in drug development, this guide provides a comprehensive comparison of ASP6432's mechanism of action with other relevant compounds, supported by experimental data. The following sections detail the signaling pathways, comparative efficacy, and underlying experimental protocols to facilitate the replication of these published findings.
This compound is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including smooth muscle contraction and cell proliferation, through its interaction with LPA receptors. In the lower urinary tract, LPA is implicated in the regulation of urethral and prostate smooth muscle tone, as well as the proliferation of prostate stromal cells. By blocking the LPA1 receptor, this compound offers a targeted approach to mitigating these effects, which are relevant in conditions such as benign prostatic hyperplasia (BPH) and associated lower urinary tract symptoms (LUTS).
Comparative Analysis of this compound and Tamsulosin
A key comparator for this compound is tamsulosin, a well-established α1-adrenoceptor antagonist commonly prescribed for LUTS associated with BPH. While both drugs aim to alleviate urinary obstruction, their mechanisms of action are distinct. Tamsulosin relaxes the smooth muscle of the prostate and bladder neck by blocking α1-adrenergic receptors. In contrast, this compound targets the LPA1 receptor signaling pathway.
In Vitro and In Vivo Efficacy
Published studies have demonstrated the efficacy of this compound in preclinical models, often in direct comparison with tamsulosin. These studies highlight the differential effects of the two compounds on lower urinary tract function.
| Parameter | This compound | Tamsulosin | Ki16425 |
| Target | LPA1 Receptor | α1-adrenoceptor | LPA1/LPA3 Receptors |
| IC50 (human LPA1) | 11 nM | Not Applicable | Not Reported in these studies |
| IC50 (rat LPA1) | 30 nM | Not Applicable | Not Reported in these studies |
| Effect on Urethral Perfusion Pressure (UPPbase) in anesthetized rats | Dose-dependent decrease | Decrease | Not Reported in these studies |
| Effect on Urethral Perfusion Pressure (UPPnadir) in anesthetized rats | Dose-dependent decrease | No significant change | Not Reported in these studies |
| Effect on L-NAME-induced Post-Void Residual (PVR) urine in conscious rats | Dose-dependent suppression of increase | No effect | Not Reported in these studies |
| Effect on L-NAME-induced Voiding Efficiency (VE) in conscious rats | Dose-dependent suppression of decrease | No effect | Not Reported in these studies |
| Effect on LPA-induced human prostate stromal cell proliferation | Inhibition | Not Reported in these studies | Inhibition (LPA-induced DNA synthesis) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an LPA1 receptor antagonist.
Experimental Workflow for Urodynamic Studies in Rats
Caption: Workflow for in-vivo urodynamic studies in rats.
Experimental Workflow for Prostate Stromal Cell Proliferation Assay
Caption: Workflow for in-vitro cell proliferation assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the publications on this compound. These protocols are compiled from the available information and are intended to guide the replication of the findings.
In-Vivo Urodynamic Studies in Rats
Objective: To evaluate the effects of this compound and tamsulosin on urethral function and voiding in both anesthetized and conscious rat models.
Animal Models:
-
Anesthetized Rats: Used for measuring urethral perfusion pressure (UPP) under isovolumetric bladder conditions. Anesthesia is typically induced with urethane.
-
Conscious Rats: Used for cystometry and evaluation of voiding dysfunction induced by Nω-nitro-L-arginine methyl ester (L-NAME).
Surgical Preparation (for both models):
-
Anesthetize the rat (e.g., with urethane).
-
Implant a catheter into the bladder dome for saline infusion and pressure recording.
-
For UPP measurement, a second catheter is inserted into the proximal urethra.
Experimental Procedure (Anesthetized Rats - UPP Measurement):
-
Infuse saline into the bladder to induce rhythmic bladder contractions.
-
Perfuse the urethral catheter with saline at a constant rate.
-
Measure the baseline UPP (UPPbase) during the bladder filling phase and the nadir UPP (UPPnadir) during the voiding phase.
-
Administer this compound or tamsulosin intravenously and record the changes in UPPbase and UPPnadir.
Experimental Procedure (Conscious Rats - L-NAME Induced Voiding Dysfunction):
-
Allow the rat to recover from surgery.
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Perform continuous cystometry by infusing saline into the bladder.
-
Induce voiding dysfunction by administering L-NAME.
-
Administer this compound or tamsulosin and measure changes in post-void residual (PVR) urine volume and voiding efficiency (VE).
In-Vitro Proliferation of Human Prostate Stromal Cells
Objective: To determine the effect of this compound on the proliferation of human prostate stromal cells induced by LPA.
Cell Culture:
-
Culture primary human prostate stromal cells in an appropriate growth medium.
-
Seed the cells in 96-well plates at a suitable density.
-
Starve the cells in a serum-free medium prior to the experiment to synchronize the cell cycle.
Experimental Procedure (BrdU Incorporation Assay):
-
Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with LPA to induce proliferation.
-
Add Bromodeoxyuridine (BrdU), a thymidine analog, to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Incubate for a defined period to allow for BrdU incorporation.
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the extent of cell proliferation.
This guide provides a foundational understanding of this compound's mechanism and its comparative standing with tamsulosin. The detailed protocols and visual aids are intended to support further research and replication of these important findings in the field of urology and drug development.
References
Safety Operating Guide
Safe Disposal of ASP6432: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of ASP6432, a combustible liquid with significant health hazards. Adherence to these procedures is paramount to ensure a safe laboratory environment and compliance with waste disposal regulations.
This compound is classified as a combustible liquid that can cause skin and eye irritation, may lead to respiratory irritation, and poses a risk to fertility and the unborn child. Due to these hazardous properties, it is imperative that this compound be disposed of as hazardous chemical waste through an approved waste disposal plant.
Hazard Classification and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications and the associated precautionary measures. This information is summarized from the Safety Data Sheet (SDS) provided by Sigma-Aldrich.
| Hazard Classification | GHS Hazard Statement | Precautionary Statements |
| Flammable liquids | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. |
| Reproductive toxicity | H360: May damage fertility or the unborn child | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity | H335: May cause respiratory irritation | P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area. |
Proper Disposal Protocol for this compound
The following step-by-step procedure outlines the necessary actions for the safe disposal of this compound.
Experimental Workflow: this compound Disposal
Caption: Workflow for the proper disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and vapor release.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage location should be away from heat, sparks, open flames, and other potential ignition sources.
-
Ensure the storage area is locked to prevent unauthorized access.
-
-
Disposal:
-
The disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
-
Emergency Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing vapors.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
In case of fire, use a water spray, foam, dry chemical, or carbon dioxide extinguisher. Be aware that this compound can form explosive mixtures with air upon intense heating.
-
If skin or eye contact occurs, flush the affected area with plenty of water and seek medical attention.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to the most current Safety Data Sheet for the latest safety and handling information.
Essential Safety and Logistical Information for Handling ASP6432
Disclaimer: As ASP6432 is a research compound, a comprehensive, publicly available Material Safety Data Sheet (MSDS) with specific quantitative exposure limits and detailed toxicological data is not available. Therefore, the following guidance is based on established best practices for handling potent, novel chemical compounds of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance at all times.[1][2][3] A thorough risk assessment should be conducted by qualified personnel before any handling of this compound.[4]
Core Principle: Precaution and Containment
Given the lack of specific toxicity data, this compound should be handled under the assumption that it is highly potent and toxic.[1] The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. All procedures should be designed to contain the compound at the source and prevent its release into the laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on the specific procedures being performed. Double gloving, a lab coat, and eye protection are the minimum requirements for handling any amount of this compound.
Summary of Recommended Personal Protective Equipment
| Activity | Required PPE | Rationale |
| Storage and Transport | - Disposable Lab Coat- Nitrile Gloves (single pair)- Safety Glasses with Side Shields | Protects against accidental spills or container leaks during movement within the facility. |
| Weighing and Aliquoting (Powder Form) | - Disposable Low-Permeability Gown- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- N95 Respirator (or higher) | Minimizes inhalation of fine particles and protects against splashes. Powdered forms pose a significant aerosolization risk. |
| Solution Preparation and Handling | - Disposable Low-Permeability Gown- Double Nitrile Gloves- Chemical Splash Goggles | Protects against splashes and direct skin contact. The risk of aerosolization is lower but still present. |
| Spill Cleanup | - Disposable Coveralls (e.g., Tyvek)- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Appropriate Respirator (based on spill size and volatility) | Provides full-body protection during cleanup of a potentially high-concentration spill. |
| Waste Disposal | - Disposable Lab Coat- Double Nitrile Gloves- Safety Glasses with Side Shields | Protects against contact with contaminated waste materials. |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is essential to maintain a safe laboratory environment.
Designated Handling Area
All work involving this compound, especially in its powdered form, must be conducted in a designated and clearly marked area. This area should be equipped with a certified chemical fume hood or a glove box to ensure proper containment.
Experimental Protocols
Weighing and Solution Preparation Workflow:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
-
PPE: Don the appropriate PPE, including double gloves and respiratory protection.
-
Weighing: Carefully weigh the required amount of this compound. Use gentle movements to avoid creating airborne dust.
-
Dissolving: To dissolve the compound, add the solvent slowly to the solid to prevent splashing. Keep containers covered as much as possible.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all single-use items as hazardous waste.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination.
Spill Management Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE for spill cleanup.
-
Containment: Use a chemical spill kit to absorb and contain the spill, working from the outside in.
-
Cleanup: Collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and appropriate solvent waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Workflow for Handling Potent Research Compounds
The following diagram illustrates the logical flow for safely handling a potent research compound like this compound.
Caption: Workflow for handling potent compounds like this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
